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  • Product: N-(4-(Trifluoromethyl)phenyl) formamide
  • CAS: 74702-40-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(4-(Trifluoromethyl)phenyl) formamide (CAS: 74702-40-2)

Introduction: The Strategic Importance of Fluorinated Formanilides In the landscape of modern organic synthesis and medicinal chemistry, formanilides serve as crucial synthetic intermediates. They are foundational buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Formanilides

In the landscape of modern organic synthesis and medicinal chemistry, formanilides serve as crucial synthetic intermediates. They are foundational building blocks for a diverse array of more complex molecules, including nitrogen-bridged heterocycles, quinolone antibiotics, and various cancer chemotherapeutic agents.[1][2] The process of N-formylation, which introduces the formyl group (-CHO) to an aniline, is a cornerstone reaction in the synthesis of these valuable compounds.[1][2]

The specific molecule of interest, N-(4-(Trifluoromethyl)phenyl) formamide, brings another layer of strategic importance through its trifluoromethyl (CF₃) group. The introduction of a CF₃ group is a well-established strategy in drug design to enhance a molecule's biophysical properties.[3] This group can significantly improve metabolic stability, lipophilicity, and binding affinity, attributes that are critical for developing effective pharmaceuticals.[4] Several widely-used drugs, such as the antidepressant Prozac and the arthritis medication Celebrex, feature the trifluoromethyl group, highlighting its value in drug discovery.[5] This guide provides a comprehensive technical overview of N-(4-(Trifluoromethyl)phenyl) formamide, from its fundamental properties and synthesis to its potential applications and safe handling.

Physicochemical and Spectroscopic Profile

Understanding the core properties of a compound is the first step in its effective application. N-(4-(Trifluoromethyl)phenyl) formamide is a solid at room temperature, typically appearing yellow to brown.

Key Physicochemical Properties
PropertyValueSource
CAS Number 74702-40-2
Molecular Formula C₈H₆F₃NO
Molecular Weight 189.14 g/mol
Physical Form Yellow to Brown Solid
Purity ≥95%
Storage Temperature 2-8 °C
InChI Key VBKNPSYHKKJAFB-UHFFFAOYSA-N
Spectroscopic Signature
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the formyl proton (CHO), the amide proton (NH), and the aromatic protons on the trifluoromethyl-substituted phenyl ring. The aromatic region would likely display a characteristic AA'BB' system of two doublets due to the para-substitution.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl carbon of the formamide group, the quartet for the trifluoromethyl carbon (due to C-F coupling), and distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nature of the CF₃ group and the formamide linkage.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single, strong singlet would be expected, characteristic of the CF₃ group attached to the phenyl ring.

  • IR (Infrared) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands, including a strong C=O (carbonyl) stretch for the amide, an N-H stretch, and C-F stretching bands associated with the trifluoromethyl group.

  • MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would likely show a prominent peak for the protonated molecule [M+H]⁺.

Synthesis Methodologies: The N-Formylation of 4-(Trifluoromethyl)aniline

The synthesis of N-(4-(Trifluoromethyl)phenyl) formamide is achieved through the N-formylation of its parent amine, 4-(Trifluoromethyl)aniline. A variety of methods exist for the N-formylation of anilines, reflecting an ongoing effort in synthetic chemistry to develop more efficient, safer, and environmentally benign protocols.[1][2][8]

Historically, methods often involved hazardous reagents like carbon monoxide gas.[1][2] Modern approaches leverage safer formylating agents such as formic acid, dimethylformamide (DMF), or oxalic acid as a CO surrogate.[1][2][9] The choice of methodology often depends on desired yield, scalability, cost, and green chemistry considerations.

Causality in Method Selection
  • Formic Acid: As a direct source of the formyl group, formic acid is a common and effective reagent. The reaction often requires heating to drive off the water formed as a byproduct. Using a co-solvent like polyethylene glycol (PEG) can be advantageous as it acts as a recyclable medium and can obviate the need for an additional catalyst.[9]

  • Dimethylformamide (DMF): DMF can serve a triple role as a solvent, a reagent (formyl source), and a catalyst in some transformations.[10] Its use as a formylating agent often requires a catalyst, such as an acid, and elevated temperatures.[11] This method is suitable for industrial-scale production.[11]

  • Manganese-Catalyzed Formylation: Recent advances have introduced transition metal catalysis, such as using manganese with oxalic acid as a safe carbon monoxide surrogate.[1][2] This approach represents a significant step forward in safety and efficiency, avoiding the direct handling of CO gas.[1][2]

General Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis of N-(4-(Trifluoromethyl)phenyl) formamide, which can be adapted based on the specific formylation method chosen.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product A 4-(Trifluoromethyl)aniline (CAS: 455-14-1) C Reaction Vessel + Solvent (e.g., PEG-400, Toluene) + Catalyst (if required) A->C B Formylating Agent (e.g., Formic Acid, DMF) B->C D Quenching (e.g., with ice water) C->D Heating / Reflux E Extraction (e.g., with Ethyl Acetate) D->E F Purification (e.g., Recrystallization, Column Chromatography) E->F G N-(4-(Trifluoromethyl)phenyl) formamide (CAS: 74702-40-2) F->G Isolation & Drying

Caption: Generalized workflow for the synthesis of N-(4-(Trifluoromethyl)phenyl) formamide.

Applications in Research and Drug Development

The utility of N-(4-(Trifluoromethyl)phenyl) formamide lies in its dual chemical identity: a versatile formanilide intermediate and a molecule bearing the influential trifluoromethyl group.

Role as a Synthetic Intermediate

Formanilides are stable, crystalline solids that are easy to handle, making them excellent precursors for more complex molecules. The formyl group can be readily converted into other functionalities. For instance, formanilides are key intermediates in the synthesis of:

  • Aryl Isocyanides: Dehydration of the formamide group yields isocyanides, which are highly reactive and useful in multicomponent reactions.[1][2]

  • N-Aryl Imidazoles and other Heterocycles: The formamide moiety can participate in cyclization reactions to build various heterocyclic ring systems that are prevalent in pharmaceuticals.[1][2]

Significance of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl group is not a passive spectator; it actively modulates the properties of the parent molecule in ways that are highly desirable for drug candidates.

G cluster_properties Enhanced Drug-like Properties Molecule N-(4-(Trifluoromethyl)phenyl) formamide Phenyl Ring Formamide CF₃ Group Prop1 Increased Metabolic Stability Molecule:f3->Prop1 Blocks metabolic attack Prop2 Enhanced Lipophilicity Molecule:f3->Prop2 Increases membrane permeability Prop3 Improved Binding Affinity Molecule:f3->Prop3 Strong dipole interactions Prop4 Altered pKa / Basicity Molecule:f3->Prop4 Electron-withdrawing effect

Caption: The influence of the CF₃ group on key molecular properties for drug design.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[4]

  • Lipophilicity: The CF₃ group increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[4]

  • Binding Affinity: The high electronegativity of the fluorine atoms creates a strong dipole moment in the CF₃ group, which can lead to favorable interactions with protein targets, thereby improving binding affinity and potency.

Given these properties, N-(4-(Trifluoromethyl)phenyl) formamide is a valuable building block for creating libraries of novel compounds for screening in drug discovery programs, particularly in oncology, inflammation, and neuroscience.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are paramount when handling N-(4-(Trifluoromethyl)phenyl) formamide. While a specific, comprehensive safety data sheet (SDS) for this compound is not publicly available, data from structurally similar aryl amides and trifluoromethylated anilines provide a strong basis for a prudent safety approach.[12][13][14]

Hazard Identification

Based on analogous compounds, N-(4-(Trifluoromethyl)phenyl) formamide should be handled as a substance that may cause:

  • Skin Irritation: Causes skin irritation.[13]

  • Serious Eye Irritation: Causes serious eye irritation.[13]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.[13][14]

  • Harmful if Swallowed: May be harmful if ingested.

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[12]

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[13]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[13]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[12]

  • Hygiene: Wash hands thoroughly after handling.[13] Avoid eating, drinking, or smoking in the work area.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, following the recommended 2-8 °C storage temperature.[12]

  • Disposal: Dispose of waste material in accordance with local, state, and federal environmental regulations. Do not allow the product to enter drains.[12]

Detailed Experimental Protocol: N-Formylation using Formic Acid

This protocol describes a robust and accessible method for the synthesis of N-(4-(Trifluoromethyl)phenyl) formamide using formic acid, adapted from established procedures for anilines.[9] This method is chosen for its simplicity and use of readily available reagents.

Objective: To synthesize N-(4-(Trifluoromethyl)phenyl) formamide from 4-(Trifluoromethyl)aniline.

Materials:

  • 4-(Trifluoromethyl)aniline (1.0 eq)

  • Formic acid (98-100%, 1.2 eq)

  • Polyethylene glycol (PEG-400)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Trifluoromethyl)aniline (e.g., 5.0 g, 31.0 mmol, 1.0 eq) in polyethylene glycol (PEG-400, 20 mL).

  • Reagent Addition: To the stirring solution, add formic acid (e.g., 1.7 g, 1.4 mL, 37.2 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours). Causality Note: Heating is necessary to drive the dehydration equilibrium towards the product side. PEG-400 serves as a green, efficient medium for this transformation.[9]

  • Workup - Quenching: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (100 mL). A precipitate should form.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, to neutralize any remaining formic acid), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-(4-(Trifluoromethyl)phenyl) formamide as a crystalline solid.

Conclusion

N-(4-(Trifluoromethyl)phenyl) formamide stands as a compound of significant interest to the scientific community. Its value is derived not only from its role as a versatile formanilide intermediate but also from the powerful influence of its trifluoromethyl substituent, a key functional group in modern drug design. A thorough understanding of its synthesis, properties, and safe handling procedures, as detailed in this guide, empowers researchers to effectively utilize this molecule in the pursuit of novel chemical entities with potential therapeutic applications.

References

  • Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Synthesis of formanilide from aniline reacting with CO2. (2023). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. (2025). ACS Omega. Retrieved March 7, 2026, from [Link]

  • A remarkably simple N-formylation of anilines using polyethylene glycol. (2008). ResearchGate. Retrieved March 7, 2026, from [Link]

  • CN101747223B - Method for preparing N-formanilide. (2012). Google Patents.
  • MSDS - Safety Data Sheet. (n.d.). AAPPTec. Retrieved March 7, 2026, from [Link]

  • Trifluoromethylarylation of alkenes using anilines. (2023). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Chemists find an easier way to synthesize new drug candidates. (2010). ScienceDaily. Retrieved March 7, 2026, from [Link]

  • Synthesis of 4-trifluoromethylaniline. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]

  • Safety Data Sheet: Formamide. (n.d.). Carl ROTH. Retrieved March 7, 2026, from [Link]

  • Synthesis of N‐trifluoromethyl formamides. (2023). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 4-(Trifluoromethyl)aniline. (2025). Wikipedia. Retrieved March 7, 2026, from [Link]

  • 1H NMR, 13C NMR, 19F NMR and IR spectra of compound 4. (n.d.). Research Square. Retrieved March 7, 2026, from [Link]

  • Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. (2025). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K. (2020). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. (2007). Google Patents.
  • Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More. (n.d.). Acme-Hardesty. Retrieved March 7, 2026, from [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. (2021). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Supporting Information Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes. (n.d.). chem.scichina.com. Retrieved March 7, 2026, from [Link]

  • Ethanol, 2-(diethylamino)-: Human health tier II assessment. (2014). Australian Government Department of Health. Retrieved March 7, 2026, from [Link]

  • Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. (2005). Google Patents.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved March 7, 2026, from [Link]

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy. (2016). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Benzamide, N-(4-trifluoromethoxyphenyl)-4-trifluoromethyl- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]

  • 4-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

  • Synthesis of N-[4-(imidazol-4-yl)-phenyl]-formamide. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]

  • N-Methylformamide. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • 2-(2-Hydroxyethoxy)ethanol;2-hydroxyethyl prop-2-enoate;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Investigation of pharmacokinetics of N-(4-trifluoromethylphenyl)-4-methyl-2.2-dioxo-1H-2λ6.1-benzothiazine-3-carboxamide. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Understanding N Methylformamide Uses: Applications, Benefits & Trends. (2025). silverfernhc.com. Retrieved March 7, 2026, from [Link]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. (2017). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Synthetic applications. DMF=N,N‐dimehtylformamide. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • N,N-DIETHYL-2-AMINOETHANOL. (n.d.). Ataman Kimya. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Comprehensive Technical Guide on N-(4-(Trifluoromethyl)phenyl)formamide: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary N-(4-(Trifluoromethyl)phenyl)formamide (CAS: 74702-40-2), also known as 4-(Trifluoromethyl)formanilide, is a highly versatile building block in modern organic synthesis and medicinal chemistry[1][2]. Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-(Trifluoromethyl)phenyl)formamide (CAS: 74702-40-2), also known as 4-(Trifluoromethyl)formanilide, is a highly versatile building block in modern organic synthesis and medicinal chemistry[1][2]. Characterized by the presence of a strongly electron-withdrawing and lipophilic trifluoromethyl (-CF₃) group, this compound serves as a critical intermediate for the generation of isocyanides, ureas, and phosphinecarboxamides[3][4]. This whitepaper provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and its strategic utility in drug development workflows.

Structural and Physicochemical Profile

The molecular architecture of N-(4-(Trifluoromethyl)phenyl)formamide dictates its reactivity and pharmacological utility. The -CF₃ group at the para position exerts a strong inductive electron-withdrawing effect (-I), which significantly decreases the electron density on the aromatic ring and the formamide nitrogen. This electronic environment stabilizes the molecule but requires highly reactive electrophiles for initial synthesis.

Quantitative Data Summary

The following table summarizes the core physicochemical and safety parameters of the compound[1]:

PropertyValue / Description
Chemical Name N-(4-(Trifluoromethyl)phenyl)formamide
Common Synonyms 4-(Trifluoromethyl)formanilide
CAS Number 74702-40-2
Molecular Formula C₈H₆F₃NO
Molecular Weight 189.14 g/mol
Physical Form Yellow to Brown Solid
InChI Key VBKNPSYHKKJAFB-UHFFFAOYSA-N
Storage Temperature 2–8 °C (Refrigerated)
GHS Hazard Codes H302, H315, H320, H335

Synthetic Methodologies and Workflows

The synthesis of N-(4-(Trifluoromethyl)phenyl)formamide typically proceeds via the formylation of 4-(trifluoromethyl)aniline[2].

Causality in Experimental Design: Because the -CF₃ group severely reduces the nucleophilicity of the aniline nitrogen, direct heating with formic acid often results in poor yields and requires harsh conditions. To circumvent this, modern protocols utilize acetic formic anhydride , generated in situ from formic acid and acetic anhydride. This mixed anhydride is a highly reactive formylating agent that drives the reaction to completion at room temperature, preventing the thermal degradation of the starting materials.

Protocol 1: Synthesis of N-(4-(Trifluoromethyl)phenyl)formamide

Self-validating protocol optimized for >90% yield.

  • Preparation of Mixed Anhydride: In an oven-dried round-bottom flask under an inert argon atmosphere, add 5.0 equivalents of anhydrous formic acid. Cool the flask to 0 °C using an ice-water bath.

  • Activation: Dropwise, add 2.0 equivalents of acetic anhydride. Mechanistic Note: The reaction is exothermic; maintaining 0 °C prevents the decomposition of the highly unstable acetic formic anhydride intermediate. Stir for 1 hour at 0 °C.

  • Substrate Addition: Dissolve 1.0 equivalent of 4-(trifluoromethyl)aniline in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the activated anhydride mixture.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor progression via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Quench the reaction by slowly pouring the mixture over crushed ice. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual acids) and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude yellow/brown solid. Recrystallize from ethanol/water if >95% purity is required.

G A 4-(Trifluoromethyl)aniline (Starting Material) B Formylation (HCOOH / Ac2O) A->B C N-(4-(Trifluoromethyl)phenyl)formamide (CAS: 74702-40-2) B->C D Dehydration (POCl3, Et3N) C->D E 4-(Trifluoromethyl)phenyl isocyanide (Reactive Synthon) D->E F Ugi / Passerini MCRs (Drug Discovery) E->F

Caption: Workflow for the synthesis and downstream application of N-(4-(Trifluoromethyl)phenyl)formamide.

Downstream Applications in Drug Development

Isocyanide Generation for Multicomponent Reactions

The most prominent application of N-(4-(Trifluoromethyl)phenyl)formamide is its dehydration to 4-(trifluoromethyl)phenyl isocyanide. Isocyanides are the cornerstone of Multicomponent Reactions (MCRs) such as the Ugi four-component and Passerini three-component reactions, which are heavily utilized in combinatorial chemistry to rapidly generate drug-like libraries.

Protocol 2: Dehydration to 4-(Trifluoromethyl)phenyl isocyanide

Self-validating protocol for isocyanide synthesis.

  • Setup: Dissolve 1.0 equivalent of N-(4-(Trifluoromethyl)phenyl)formamide in anhydrous DCM under argon. Add 5.0 equivalents of anhydrous triethylamine (Et₃N). Cool the system to 0 °C.

  • Dehydration: Slowly add 1.2 equivalents of phosphorus oxychloride (POCl₃) dropwise. Mechanistic Note: POCl₃ acts as a potent electrophile, attacking the formamide carbonyl oxygen. Et₃N facilitates the subsequent elimination step and neutralizes the generated HCl. Strict temperature control (0 °C) is vital, as isocyanides are prone to rapid polymerization and hydrolysis at elevated temperatures.

  • Quenching: After 2 hours of stirring at 0 °C, carefully quench the reaction by adding a saturated aqueous solution of Na₂CO₃ until the pH reaches ~8.

  • Extraction: Extract with DCM, dry over Na₂SO₄, and concentrate. The resulting isocyanide should be stored at -20 °C and used promptly.

Pharmacological Relevance of the -CF₃ Motif

In medicinal chemistry, N-(4-(Trifluoromethyl)phenyl)formamide is also used as a precursor to synthesize urea derivatives (e.g., 1-(4-phenoxyphenyl)-3-(4-(trifluoromethyl)phenyl)urea)[4]. The incorporation of the 4-CF₃-phenyl moiety is a highly deliberate design choice in kinase inhibitors (such as Sorafenib analogues).

Causality in Drug Design:

  • Metabolic Stability: The strong C-F bonds and the steric bulk of the -CF₃ group block cytochrome P450-mediated para-hydroxylation, drastically increasing the drug's half-life in vivo.

  • Target Affinity: The lipophilic nature of the -CF₃ group allows it to deeply insert into the hydrophobic pockets of target kinases (like VEGFR or B-Raf), establishing strong Van der Waals interactions and halogen bonds.

Pathway Kinase Target Kinase (e.g., VEGFR / B-Raf) Efficacy Enhanced in vivo Efficacy Kinase->Efficacy Pathway Inhibition Urea Urea Linker Hydrogen Bonding Urea->Kinase H-bond Donor/Acceptor CF3 4-CF3-Phenyl Moiety Hydrophobic Pocket Binding CF3->Kinase Van der Waals / Halogen bonds Metabolism Metabolic Stability (CYP450 Resistance) CF3->Metabolism Blocks para-hydroxylation Metabolism->Efficacy

Caption: Pharmacological impact of the 4-(trifluoromethyl)phenyl motif in kinase inhibitor design.

Safety, Handling, and Storage

As a fluorinated formamide derivative, N-(4-(Trifluoromethyl)phenyl)formamide requires strict adherence to laboratory safety protocols.

  • Hazards: It is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes eye irritation (H320), and May cause respiratory irritation (H335).

  • Handling: All manipulations, especially those involving formylation or dehydration reagents (POCl₃), must be conducted in a heavily ventilated fume hood. Personnel must wear nitrile gloves, safety goggles, and lab coats.

  • Storage: To prevent slow hydrolysis, the compound must be stored in a tightly sealed container under an inert atmosphere (Argon/N₂) at 2–8 °C.

References

  • Echemi.74702-40-2, N-[4-(trifluoromethyl)phenyl]formamide Formula & Synonyms.
  • Sigma-Aldrich.N-(4-(TRIFLUOROMETHYL)PHENYL) FORMAMIDE | 74702-40-2 Properties and Safety.
  • ChemicalBook.4-(Trifluoromethyl)formanilide | 74702-40-2 Synthesis Methodologies.
  • MolAid.1-diphenylphosphanyl-N-[4-(trifluoromethyl)phenyl]formamide Applications.
  • MolAid.1-(4-phenoxyphenyl)-3-(4-(trifluoromethyl)phenyl)urea Derivative Synthesis.

Sources

Foundational

An In-depth Technical Guide to 4'-Trifluoromethylformanilide: Nomenclature, Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals Introduction 4'-Trifluoromethylformanilide, systematically known as N-(4-(trifluoromethyl)phenyl)formamide, is a key chemical intermediate characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Trifluoromethylformanilide, systematically known as N-(4-(trifluoromethyl)phenyl)formamide, is a key chemical intermediate characterized by a formamide group attached to an aniline ring substituted with a trifluoromethyl moiety at the para position. The presence of the trifluoromethyl group (–CF3) is of significant interest in medicinal chemistry and materials science. This electron-withdrawing group can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Consequently, N-(4-(trifluoromethyl)phenyl)formamide serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials.[3] This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in drug discovery and development.

I. Chemical Synonyms and Nomenclature

A clear and unambiguous identification of a chemical compound is fundamental for scientific communication and procurement. 4'-Trifluoromethylformanilide is known by several synonyms and systematic names, and it is crucial for researchers to be familiar with these to navigate the scientific literature and chemical catalogs effectively.

Identifier Type Identifier
Primary Chemical Name N-(4-(Trifluoromethyl)phenyl)formamide
Common Synonym 4'-(Trifluoromethyl)formanilide
Other Synonyms 4-(Trifluoromethyl)phenylformamide
IUPAC Name N-[4-(trifluoromethyl)phenyl]formamide
CAS Registry Number 74702-40-2[4]
Molecular Formula C8H6F3NO[4]
Molecular Weight 189.14 g/mol [4]
InChI 1S/C8H6F3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-5H,(H,12,13)[4]
InChIKey VBKNPSYHKKJAFB-UHFFFAOYSA-N[4]
SMILES O=CNc1ccc(cc1)C(F)(F)F

II. Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of N-(4-(trifluoromethyl)phenyl)formamide is essential for its handling, characterization, and use in synthesis.

A. Physicochemical Properties

Property Value Source
Physical Form Yellow to Brown Solid[4]
Storage Temperature 2-8 °C[4]

Note: Detailed information on melting point, boiling point, and solubility is not consistently available in public literature and should be determined experimentally.

B. Spectroscopic Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the formyl proton and the aromatic protons. The formyl proton (–CHO) typically appears as a singlet or a doublet (due to coupling with the N-H proton) in the downfield region (around 8.0-8.5 ppm). The aromatic protons on the trifluoromethyl-substituted ring will appear as two doublets in the aromatic region (typically 7.0-8.0 ppm), characteristic of a para-substituted benzene ring. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the formamide group (typically in the range of 160-165 ppm), the aromatic carbons, and the carbon of the trifluoromethyl group. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), and strong C-F stretching bands (in the region of 1000-1400 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (189.14). Fragmentation patterns would likely involve the loss of the formyl group (–CHO) and potentially the trifluoromethyl group (–CF3).

III. Synthesis of N-(4-(Trifluoromethyl)phenyl)formamide

The primary and most direct method for the synthesis of N-(4-(trifluoromethyl)phenyl)formamide is the N-formylation of 4-(trifluoromethyl)aniline. This reaction involves the introduction of a formyl group (–CHO) onto the nitrogen atom of the aniline. Several methods can be employed for this transformation, with the choice of reagent and conditions influencing the yield, purity, and scalability of the process.

Logical Flow of the Formylation Reaction

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products A 4-(Trifluoromethyl)aniline C Nucleophilic Acyl Substitution A->C Nucleophilic Attack B Formylating Agent (e.g., Formic Acid) B->C Electrophilic Carbonyl D N-(4-(Trifluoromethyl)phenyl)formamide C->D Formation of Amide Bond E Byproduct (e.g., Water) C->E

Caption: General workflow for the synthesis of N-(4-(Trifluoromethyl)phenyl)formamide.

Experimental Protocol: Formylation using Formic Acid

This protocol describes a straightforward and widely used method for the N-formylation of anilines using formic acid.[5]

Materials:

  • 4-(Trifluoromethyl)aniline

  • Formic acid (≥98%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Beaker

  • Ice

  • Buchner funnel and filter paper

  • Ethanol (for washing)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)aniline (1.0 equivalent).

  • Addition of Formic Acid: Carefully add an excess of formic acid (e.g., 2.0-3.0 equivalents) to the flask. The reaction can be run neat (solvent-free).[5]

  • Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of formic acid is approximately 101 °C) and maintain reflux for a period of 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice and water. The product, being less soluble in water, will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid on the filter with cold water to remove any remaining formic acid and other water-soluble impurities. A subsequent wash with a small amount of cold ethanol may also be performed.

  • Drying: Dry the collected solid in a vacuum oven at a moderate temperature (e.g., 50 °C) to obtain the crude N-(4-(trifluoromethyl)phenyl)formamide.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield a product of high purity.

Causality Behind Experimental Choices:

  • Excess Formic Acid: Using an excess of formic acid serves both as the formylating agent and as the reaction solvent, driving the equilibrium towards the product side.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of formic acid and facilitates the removal of the water byproduct.

  • Precipitation in Ice Water: The significant difference in solubility between the organic product and the water-soluble formic acid allows for a simple and effective initial purification step by precipitation.

IV. Applications in Drug Development and Research

The trifluoromethyl group is a well-established pharmacophore that can enhance the drug-like properties of a molecule.[1][2] N-(4-(trifluoromethyl)phenyl)formamide, as a readily accessible intermediate containing this moiety, is of considerable interest in drug discovery.

A. Role as a Synthetic Intermediate

N-(4-(trifluoromethyl)phenyl)formamide is a precursor to a variety of more complex molecules. The formamide group can be a protecting group for the aniline nitrogen, or it can be a reactive handle for further chemical transformations. For instance, it can be dehydrated to form the corresponding isocyanate, a highly reactive species used in the synthesis of ureas, carbamates, and other derivatives.

B. Incorporation into Biologically Active Scaffolds

The N-(4-(trifluoromethyl)phenyl) moiety is found in a number of biologically active compounds. While specific examples where N-(4-(trifluoromethyl)phenyl)formamide is the direct precursor are not always explicitly detailed in the literature, its structural motif is present in various therapeutic agents. For example, derivatives of N-phenylamides and related structures containing the 4-(trifluoromethyl)phenyl group have been investigated for their potential as:

  • Anticancer Agents: The trifluoromethylphenyl group can be found in kinase inhibitors and other anticancer compounds.[6]

  • Anti-inflammatory Agents: The lipophilic nature of the trifluoromethyl group can enhance the ability of a molecule to penetrate cell membranes and interact with inflammatory targets.

  • Antimicrobial Agents: The electronic properties of the trifluoromethyl group can influence the interaction of a compound with microbial targets.[7]

Illustrative Signaling Pathway in Drug Discovery

The development of new drugs often involves targeting specific cellular signaling pathways. The diagram below illustrates a generic kinase signaling pathway, which is a common target for drugs containing the trifluoromethylphenyl motif.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Ligand Growth Factor Ligand->Receptor Inhibitor Kinase Inhibitor (e.g., containing trifluoromethylphenyl motif) Inhibitor->RAF Inhibits

Caption: A simplified kinase signaling pathway often targeted in cancer drug discovery.

V. Conclusion

4'-Trifluoromethylformanilide (N-(4-(trifluoromethyl)phenyl)formamide) is a chemical compound of significant utility, particularly as a synthetic intermediate in the development of new pharmaceuticals and functional materials. Its straightforward synthesis from 4-(trifluoromethyl)aniline and the valuable physicochemical properties imparted by the trifluoromethyl group make it an attractive building block for researchers and scientists. This guide has provided a comprehensive overview of its nomenclature, properties, a reliable synthetic protocol, and its relevance in the broader context of drug discovery. A thorough understanding of these aspects is crucial for the effective utilization of this compound in research and development endeavors.

VI. References

  • Open Research@CSIR-NIScPR. Synthesis of N-aryl derived formamides using triflic anhydride. Available from: [Link]

  • ResearchGate. Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. Available from: [Link]

  • Assiut University. Solvent-Free N‐Formylation: An Experimental Application of Basic Concepts and Techniques of Organic Chemistry. Available from: [Link]

  • PMC. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Available from: [Link]

  • Jetir.Org. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Available from: [Link]

  • PMC. Synthesis of N-trifluoromethyl amides from carboxylic acids. Available from: [Link]

  • PubChem. N-[4-(trifluoromethyl)phenyl]acetamide. Available from: [Link]

  • MDPI. Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. Available from: [Link]

  • MDPI. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Available from: [Link]

  • PMC. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Available from: [Link]

  • PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • ResearchGate. (PDF) N-(4-Methylphenyl)formamide. Available from: [Link]

  • Google Patents. CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine. Available from:

  • ScienceDaily. Fluorine-based new drug synthesis at lightning speed. Available from: [Link]

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]

  • PMC. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Available from: [Link]

  • Arborpharm. Drug Synthesis Intermediate Classification And Usage. Available from: [Link]

  • eScholarship.org. Synthesis of N-trifluoromethyl amides from carboxylic acids. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions Tian-Xiang Zhao, Gao-We. Available from: [Link]

  • ResearchGate. Synthesis of N‐trifluoromethyl formamides. | Download Scientific Diagram. Available from: [Link]

Sources

Exploratory

Molecular weight and formula of p-Trifluoromethylformanilide

An In-depth Technical Guide to p-Trifluoromethylformanilide: Synthesis, Characterization, and Applications A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to p-Trifluoromethylformanilide: Synthesis, Characterization, and Applications

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

p-Trifluoromethylformanilide, also known as N-(4-(trifluoromethyl)phenyl)formamide, is a key fluorinated building block in medicinal chemistry and materials science. The strategic introduction of a trifluoromethyl (CF3) group onto the aniline scaffold significantly modulates the parent molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of p-Trifluoromethylformanilide, detailing its core physicochemical properties, robust synthesis protocols, in-depth spectral characterization, and proven applications, with a particular focus on its role in drug discovery and development.

Core Molecular Attributes

p-Trifluoromethylformanilide is a substituted anilide distinguished by a trifluoromethyl group at the para position of the phenyl ring. This single structural modification imparts unique properties that are highly sought after in the design of bioactive molecules.

Molecular Formula and Weight

The fundamental quantitative descriptors of p-Trifluoromethylformanilide are summarized below.

PropertyValue
Chemical Name N-(4-(trifluoromethyl)phenyl)formamide
Synonyms p-Trifluoromethylformanilide, 4-(trifluoromethyl)phenylformamide
CAS Number 74702-40-2
Molecular Formula C8H6F3NO
Molecular Weight 189.14 g/mol
Physical Form Yellow to Brown Solid
The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone of modern medicinal chemistry for several reasons.[1] It is a strong electron-withdrawing group, which influences the acidity of the N-H proton of the formamide moiety.[2] Furthermore, the CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes.[3] It also serves as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties.[4] The C-F bond is exceptionally strong, meaning the CF3 group is generally resistant to metabolic degradation, which can increase the in vivo half-life of a drug candidate.[3]

Synthesis and Purification

The synthesis of p-Trifluoromethylformanilide is typically achieved through the formylation of 4-(trifluoromethyl)aniline. A reliable and efficient laboratory-scale protocol involves the use of formic acid activated by triflic anhydride.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup Aniline 4-(Trifluoromethyl)aniline Addition 2. Add Aniline, stir for 4h Aniline->Addition FormicAcid Formic Acid (98%) Mixing 1. Mix Formic Acid, Tf2O, Et3N in DCM at 0°C FormicAcid->Mixing Tf2O Triflic Anhydride (Tf2O) Tf2O->Mixing Et3N Triethylamine (Et3N) Et3N->Mixing DCM Dichloromethane (DCM) DCM->Mixing Mixing->Addition Evaporation 3. Evaporate Solvent Addition->Evaporation Extraction 4. Dissolve in EtOAc, Wash with HCl, Na2CO3, Brine Evaporation->Extraction Drying 5. Dry over Na2SO4, Filter Extraction->Drying Concentration 6. Concentrate in vacuo Drying->Concentration Product p-Trifluoromethylformanilide Concentration->Product

Caption: Workflow for the synthesis of p-Trifluoromethylformanilide.

Detailed Experimental Protocol

This protocol is adapted from a general method for the synthesis of N-aryl derived formamides.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, cool a solution of 98% formic acid (2.0 equivalents) in dichloromethane (DCM) to 0°C.

  • Activator Addition: To the cooled solution, add triflic anhydride (1.5 equivalents) and triethylamine (1.5 equivalents). Stir the reaction mixture for 15-20 minutes at 0°C.

  • Aniline Addition: Add 4-(trifluoromethyl)aniline (1.0 equivalent) to the reaction mixture and stir for an additional 4 hours, allowing the reaction to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, evaporate the solvent in vacuo. Dissolve the residue in ethyl acetate (EtOAc).

  • Washing: Wash the organic layer sequentially with 10% HCl, 10% Na2CO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the desired product, p-Trifluoromethylformanilide.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

The structural confirmation of p-Trifluoromethylformanilide relies on a combination of spectroscopic techniques. Each technique provides a unique "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For p-Trifluoromethylformanilide, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic region should display a characteristic AA'BB' system for the para-substituted phenyl ring. A downfield singlet or doublet (due to coupling with the N-H proton) will correspond to the formyl proton. The N-H proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will show distinct signals for the formyl carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the four unique aromatic carbons. The carbon attached to the trifluoromethyl group will show a characteristic C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a sharp singlet, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5][6] The IR spectrum of p-Trifluoromethylformanilide will be dominated by characteristic absorption bands.

Wavenumber (cm⁻¹)VibrationExpected Appearance
~3300N-H StretchMedium, sharp peak
~1680C=O Stretch (Amide I)Strong, sharp peak
~1540N-H Bend (Amide II)Medium to strong peak
1300-1100C-F StretchStrong, broad absorptions

The presence of a strong absorption band around 1680 cm⁻¹ is indicative of the amide carbonyl group, while the strong bands in the 1300-1100 cm⁻¹ region are characteristic of the C-F bonds of the trifluoromethyl group.[4][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For p-Trifluoromethylformanilide (MW = 189.14), the molecular ion peak (M⁺) would be expected at m/z 189. Fragmentation may involve the loss of the formyl group (-CHO) or the trifluoromethyl group (-CF3). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Discovery and Development

The unique properties conferred by the trifluoromethyl group make p-Trifluoromethylformanilide and its derivatives valuable in the pharmaceutical industry.

Role as a Key Building Block

p-Trifluoromethylformanilide serves as a versatile intermediate in the synthesis of more complex molecules. The formamide group can be a precursor to isocyanides or can be hydrolyzed back to the aniline for further functionalization. The trifluoromethylphenyl moiety is a common feature in many approved drugs and clinical candidates.

Modulation of Pharmacokinetic and Pharmacodynamic Properties

The incorporation of the 4-(trifluoromethyl)phenyl group into a drug candidate can significantly improve its profile:

  • Metabolic Stability: The robustness of the C-F bond often blocks sites of metabolism, leading to a longer drug half-life.[3]

  • Receptor Binding: The electron-withdrawing nature and lipophilicity of the CF3 group can alter the electronic properties and conformation of a molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.[1]

  • Bioavailability: Increased lipophilicity can improve a drug's ability to be absorbed and distributed throughout the body.[3]

Logical Flow of Application

Application_Logic cluster_modification Chemical Modification cluster_synthesis Synthesis of Active Pharmaceutical Ingredient (API) cluster_outcome Improved Drug Properties Start p-Trifluoromethylformanilide Hydrolysis Hydrolysis to 4-(Trifluoromethyl)aniline Start->Hydrolysis Derivatization Further Derivatization Hydrolysis->Derivatization API_Synthesis Incorporate into Lead Compound Derivatization->API_Synthesis MetabolicStability Enhanced Metabolic Stability API_Synthesis->MetabolicStability BindingAffinity Improved Binding Affinity API_Synthesis->BindingAffinity Bioavailability Increased Bioavailability API_Synthesis->Bioavailability

Caption: Application pathway from building block to enhanced drug properties.

Safety and Handling

As with all chemicals, p-Trifluoromethylformanilide must be handled with appropriate care.

Hazard Identification

Based on available safety data for this compound, the primary hazards are:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H320: Causes eye irritation

  • H335: May cause respiratory irritation

The signal word is Warning , and the corresponding pictogram is an exclamation mark.

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

p-Trifluoromethylformanilide is a fundamentally important molecule for chemists and researchers in the life sciences. Its value lies in the predictable yet profound impact of the para-trifluoromethyl substituent on the physicochemical properties of the parent anilide. A thorough understanding of its synthesis, spectral characteristics, and safe handling is essential for leveraging its full potential in the rational design of new pharmaceuticals and advanced materials. This guide serves as a foundational resource to empower scientists in their research and development endeavors involving this versatile fluorinated compound.

References

  • PubChem. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964. [Link]

  • Singh, P., & Kumar, S. (2018). Synthesis of N-aryl derived formamides using triflic anhydride. Open Research@CSIR-NIScPR. [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). [Link]

  • PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). [Link]

  • Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information. [Link]

  • ResearchGate. FT-IR spectrum of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide: (a) experimental and (b) theoretical (SDD). [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Chemistry LibreTexts. 4.2: IR Spectroscopy. (2022). [Link]

  • LE STUDIUM. Fluorine as a key element in modern drug discovery and development. (2018). [Link]

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Foundational

Applications of N-aryl formamides in medicinal chemistry

Title: The Strategic Role of N-Aryl Formamides in Medicinal Chemistry: Synthesis, Derivatization, and Pharmacological Applications Executive Summary N-aryl formamides (formanilides) are pivotal scaffolds in modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Strategic Role of N-Aryl Formamides in Medicinal Chemistry: Synthesis, Derivatization, and Pharmacological Applications

Executive Summary

N-aryl formamides (formanilides) are pivotal scaffolds in modern medicinal chemistry, serving dual roles as versatile synthetic intermediates and active pharmacophores. The formamide moiety provides unique conformational geometries and hydrogen-bonding capabilities essential for target protein interactions. This technical whitepaper critically examines the synthetic methodologies for N-aryl formamides, their downstream transformations into high-value medicinal compounds (such as carbamates and benzimidazoles), and the underlying mechanistic rationales that guide these experimental choices.

Pharmacological Significance and Structural Utility

N-aryl formamides exhibit profound utility in drug discovery. The formamide group (-NHCHO) can exist in syn and anti rotameric conformations, allowing it to act as a flexible hydrogen-bond donor and acceptor within biological binding pockets.

  • Direct Biological Activity: N-aryl formamides and their derivatives have been explored as potent antiproliferative agents. For instance, in the development of anti-glioblastoma agents, N-aryl formamide intermediates undergo Knoevenagel condensations to yield biologically active enamine-linked pharmacophores[1]. Furthermore, formamide derivatives are critical in synthesizing MDM2-p53 inhibitors, which are vital for targeted cancer therapy[2].

  • Precursors to Benzimidazoles: The N-aryl formamide motif is a direct precursor to benzimidazoles, a privileged heterocyclic scaffold found in commercially available drugs like Mebendazole (antiparasitic) and Omeprazole (proton pump inhibitor)[3].

  • Precursors to N-Aryl Carbamates: Carbamates are essential in medicinal chemistry, notably as HIV-1 nucleocapsid protein NCp7 inhibitors. N-aryl formamides can be directly oxidized to isocyanates and subsequently trapped by alcohols to form these carbamates[4].

Mechanistic Pathways and Synthetic Strategies

The synthesis of N-aryl formamides traditionally relied on harsh conditions or hazardous reagents like formyl chloride. Modern medicinal chemistry prioritizes atom-economical, scalable, and environmentally benign protocols.

Tf2O-Mediated N-Formylation of Anilines

Trifluoromethanesulfonic anhydride (Tf2O) serves as a highly efficient activator for formic acid. The causality behind selecting Tf2O lies in its ability to generate a highly reactive mixed anhydride species in situ under mild conditions.

  • Mechanism: Triethylamine (Et3N) deprotonates formic acid. The resulting formate anion attacks Tf2O, displacing a triflate leaving group to form the active formylating agent. The aryl amine then nucleophilically attacks this mixed anhydride, yielding the N-aryl formamide with high atom economy.

Mechanistic pathway of Tf2O-mediated N-formylation of aryl amines.

Reductive N-Formylation of Nitroarenes using Rongalite

Nitroarenes are abundant and stable starting materials. Using Rongalite (sodium hydroxymethanesulfinate) provides a transition-metal-free approach. Rongalite acts dually as both the reductant (reducing the nitro group to an amine) and the C1 building block (providing the formyl group). This dual-role causality drastically simplifies the reaction mixture and reduces the generation of transition-metal waste, making it ideal for late-stage functionalization[5].

Downstream Transformations in Drug Discovery

The true value of N-aryl formamides lies in their ability to be selectively transformed into complex heterocycles and functional groups.

Divergent synthetic applications of N-aryl formamides in medicinal chemistry.

Hypervalent Iodine-Mediated Carbamate Synthesis

Carbamates are traditionally synthesized using highly toxic phosgene. A safer, metal-free alternative involves the oxidative coupling of N-aryl formamides with alcohols using[bis(trifluoroacetoxy)iodo]benzene (PIFA). The hypervalent iodine oxidant promotes the extrusion of water/acid, converting the formamide into a highly reactive isocyanate intermediate in situ, which is then trapped by the alcohol to form the carbamate[4].

Quantitative Data Summary

The following table summarizes the efficiency of various N-formylation and downstream transformation protocols, highlighting the shift towards green chemistry and metal-free conditions.

TransformationReagents / CatalystConditionsYield RangeKey Advantage
N-Formylation of Anilines Formic Acid, Tf2O, Et3NDCM, 0°C to RT, 4h85 - 98%Mild conditions, high atom economy
Reductive N-Formylation Nitroarene, RongaliteTransition-metal-free, Heat70 - 92%Dual-role reagent (reductant + C1 source)[5]
Carbamate Synthesis N-Aryl Formamide, PIFA, ROHDichloroethane, 60°C, 1h75 - 95%Phosgene-free, metal-free, rapid[4]
Benzimidazole Synthesis Dinitroarene, H2, Co-Ru@CWater, 135°C, 15 bar H2Up to 96%Green solvent, recyclable catalyst[3]

Validated Experimental Protocols

Protocol A: General Procedure for Tf2O-Mediated Synthesis of N-Aryl Formamides Rationale: This protocol utilizes Tf2O to activate formic acid. The strict temperature control (0°C) during the initial mixing is crucial to prevent the exothermic decomposition of the mixed anhydride intermediate.

  • Preparation of Formylating Agent: In an oven-dried round-bottom flask, dissolve 98% formic acid (1.5 equiv.) in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

  • Activation: Slowly add trifluoromethanesulfonic anhydride (Tf2O, 1.5 equiv.) dropwise to the cooled solution, followed by the dropwise addition of triethylamine (Et3N, 1.5 equiv.).

  • Incubation: Stir the reaction mixture at 0°C for 15–20 minutes to ensure complete formation of the mixed anhydride.

  • Substrate Addition: Add the aryl amine (aniline derivative, 1.0 equiv.) to the mixture. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Work-up: Evaporate the DCM in vacuo. Dissolve the residue in ethyl acetate (EtOAc).

  • Purification: Wash the organic layer sequentially with 10% HCl (to remove unreacted amine and Et3N), 10% Na2CO3 (to neutralize residual acid), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the pure N-aryl formamide.

Protocol B: Metal-Free Synthesis of N-Aryl Carbamates from Formamides Rationale: This protocol leverages hypervalent iodine to bypass phosgene. Molecular sieves are included to scavenge trace moisture, which would otherwise hydrolyze the delicate isocyanate intermediate into a primary amine.

  • Setup: In a dry reaction vessel equipped with a magnetic stir bar, dissolve the N-aryl formamide (1.0 mmol) in 3 mL of anhydrous 1,2-dichloroethane.

  • Oxidant Addition: Add 4Å molecular sieves to the solution. Under a nitrogen atmosphere, slowly add [bis(trifluoroacetoxy)iodo]benzene (1.0 mmol) over a period of 2 minutes with continuous stirring.

  • Nucleophile Addition: Add the desired alcohol (5.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 60°C and stir for 1 hour. Monitor the consumption of the formamide via TLC.

  • Isolation: Cool the mixture to room temperature, filter out the molecular sieves, and concentrate the filtrate. Purify the crude product via silica gel column chromatography to isolate the N-aryl carbamate[4].

Conclusion

The N-aryl formamide motif transcends its traditional role as a simple protecting group. Through rational mechanistic design—such as leveraging hypervalent iodine for isocyanate generation or exploiting Rongalite's dual reactivity—medicinal chemists can seamlessly integrate these scaffolds into the synthesis of complex, biologically active therapeutics.

References

  • BHARAMAWADEYAR & SURESHBABU. "Synthesis of N-aryl derived formamides using triflic anhydride." Open Research@CSIR-NIScPR.

  • R. Leardini et al. "Organic & Biomolecular Chemistry: N-aryl formamides." RSC Publishing.4

  • H.-Z. Li et al. "Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines." ResearchGate. 2

  • "Anticancer potential of aminomethylidene-diazinanes I. Synthesis of arylaminomethylidene of diazinetriones and its cytotoxic effects tested in glioblastoma cells." PMC. 1

  • "Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst." PMC. 3

Sources

Exploratory

Solubility profile of N-(4-(Trifluoromethyl)phenyl) formamide in organic solvents

Solubility Profile and Solvation Mechanics of N-(4-(Trifluoromethyl)phenyl)formamide in Organic Solvents Executive Summary Understanding the solubility profile of intermediate compounds is a critical bottleneck in pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile and Solvation Mechanics of N-(4-(Trifluoromethyl)phenyl)formamide in Organic Solvents

Executive Summary

Understanding the solubility profile of intermediate compounds is a critical bottleneck in pharmaceutical synthesis and drug discovery. N-(4-(Trifluoromethyl)phenyl)formamide (CAS: 74702-40-2), an aromatic amide derivative, is frequently utilized as a precursor for trifluoromethylated heterocycles and kinase inhibitors. This technical guide provides an in-depth analysis of its thermodynamic solubility across various organic solvents. By dissecting the causality between its structural motifs—specifically the hydrogen-bonding formamide core and the lipophilic trifluoromethyl (-CF 3​ ) group—and solvent interactions, this whitepaper establishes a self-validating framework for optimizing reaction conditions and high-throughput screening (HTS) formulations.

Physicochemical Foundations & Structural Influence

The solubility of any molecule is dictated by the thermodynamic equilibrium between its solid-state lattice energy and its solvation energy. For N-(4-(Trifluoromethyl)phenyl)formamide, the structural dichotomy defines its solvent compatibility[1].

  • The Formamide Motif (-NHCHO): This group acts as both a hydrogen-bond donor (via the N-H) and a strong hydrogen-bond acceptor (via the C=O). This highly polarized moiety drives strong dipole-dipole interactions, making the compound highly soluble in polar aprotic solvents.

  • The para-Trifluoromethyl Group (-CF 3​ ): The -CF 3​ substituent is strongly electron-withdrawing and highly lipophilic. While unsubstituted formanilide exhibits moderate aqueous solubility (~4.2 g/L to 25.4 g/L at 20°C)[2], the addition of the -CF 3​ group drastically increases the partition coefficient (LogP), rendering the molecule nearly insoluble in water while enhancing its affinity for halogenated and moderately non-polar organic solvents.

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Name N-(4-(Trifluoromethyl)phenyl)formamide
CAS Number 74702-40-2
Molecular Formula C 8​ H 6​ F 3​ NO
Molecular Weight 189.13 g/mol
Appearance White to light-yellow crystalline solid
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4 (including F atoms)

Solvation Mechanics & Causality

The interaction between N-(4-(Trifluoromethyl)phenyl)formamide and organic solvents is not uniform; it is strictly governed by solvent polarity, dielectric constant, and hydrogen-bonding capacity.

In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), the compound exhibits maximum solubility. DMSO acts as a potent hydrogen-bond acceptor, stabilizing the N-H proton of the formamide group without competing for the carbonyl oxygen. This disrupts the crystalline lattice efficiently. Conversely, in polar protic solvents (e.g., Methanol, Ethanol), solubility is driven by hydrogen-bond exchange, where the solvent can both donate to the carbonyl and accept from the N-H group. However, the hydrophobic bulk of the -CF 3​ group slightly hinders ideal solvation in highly protic environments compared to aprotic ones.

Mechanics Molecule N-(4-(Trifluoromethyl) phenyl)formamide CF3 para-CF3 Group (Lipophilic / Electron-Withdrawing) Molecule->CF3 Amide Formamide Motif (H-Bond Donor & Acceptor) Molecule->Amide NonPolar Non-Polar Solvents (Hexane, Toluene) Low Solubility CF3->NonPolar Increases Affinity Aprotic Polar Aprotic Solvents (DMSO, DMF) High Solubility Amide->Aprotic Strong Dipole Interactions Protic Polar Protic Solvents (MeOH, EtOH) Moderate-High Solubility Amide->Protic H-Bond Exchange

Fig 1. Structural functional groups of N-(4-(Trifluoromethyl)phenyl)formamide and their solvent interactions.

Quantitative Solubility Profile

Based on structural analogs and thermodynamic principles, the solubility profile across standard laboratory solvents is categorized below. This data is critical for selecting reaction media for cross-coupling or preparing stock solutions for biological assays (typically requiring DMSO).

Table 2: Estimated Solubility Profile in Common Solvents at 25°C

Solvent ClassSolventDielectric Constant ( ϵ )Solubility RangeSolvation Mechanism
Polar Aprotic DMSO46.7>100 mg/mL Strong H-bond acceptance; high dipole stabilization.
Polar Aprotic DMF36.7>100 mg/mL Structural mimicry of the formamide core.
Polar Protic Methanol32.750 - 100 mg/mL H-bond exchange; limited by -CF 3​ hydrophobicity.
Halogenated Dichloromethane8.930 - 50 mg/mL Dipole-induced dipole interactions with -CF 3​ .
Aromatic Toluene2.4<10 mg/mL Weak π−π stacking; insufficient to break H-bond lattice.
Non-Polar Hexane1.9<2 mg/mL Highly unfavorable; cannot disrupt amide H-bonding.
Aqueous Water80.1<0.1 mg/mL Hydrophobic rejection by the -CF 3​ group.

Experimental Methodology: Thermodynamic Solubility Determination

To empirically validate the solubility of N-(4-(Trifluoromethyl)phenyl)formamide for rigorous pharmaceutical documentation, the Shake-Flask Method is the gold standard[3]. Unlike kinetic solubility assays (solvent-shift methods), the shake-flask method guarantees true thermodynamic equilibrium between the undissolved solid lattice and the solvated molecules[4].

Step-by-Step Protocol:

  • Sample Preparation (Oversaturation): Weigh an excess amount of N-(4-(Trifluoromethyl)phenyl)formamide (e.g., 50 mg) into a 2 mL glass HPLC vial. Add 0.5 mL of the target organic solvent (e.g., Methanol). The presence of visible, undissolved solid is mandatory to ensure saturation[5].

  • Isothermal Equilibration: Seal the vial tightly and place it in a thermostatic shaker or incubator set exactly to 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 to 48 hours. Causality note: 24-48 hours is required to overcome the activation energy of lattice dissolution and reach a steady-state thermodynamic equilibrium.

  • Phase Separation: Remove the vial and immediately centrifuge at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid. Alternatively, filter the supernatant through a solvent-compatible 0.45 µm PTFE syringe filter[6].

  • Dilution & HPLC-UV Analysis: Transfer a precise aliquot (e.g., 10 µL) of the saturated supernatant and dilute it in a compatible mobile phase to fall within the linear range of the UV detector. Quantify the concentration against a pre-established calibration curve using High-Performance Liquid Chromatography (HPLC) coupled with UV detection (typically at 254 nm for aromatic amides).

Workflow Step1 1. Solid Addition Excess compound added to solvent Step2 2. Isothermal Shaking 24-48h at 25°C to reach equilibrium Step1->Step2 Step3 3. Phase Separation Centrifugation at 10,000 rpm / PTFE Filtration Step2->Step3 Step4 4. HPLC-UV Analysis Quantification of dissolved solute Step3->Step4 Step5 5. Data Processing Solubility profile generation Step4->Step5

Fig 2. Standardized shake-flask methodology for thermodynamic solubility determination.

Conclusion

The solubility behavior of N-(4-(Trifluoromethyl)phenyl)formamide is a direct manifestation of its bipolar structural nature. The robust hydrogen-bonding network of the formamide core necessitates highly polar, preferably aprotic, solvents like DMSO or DMF for complete dissolution. Meanwhile, the hydrophobic -CF 3​ group strictly limits its solubility in aqueous and purely non-polar environments. By employing the rigorous shake-flask methodology outlined above, researchers can accurately map its solubility limits, preventing precipitation-induced false positives in bioassays and optimizing yields in synthetic pathways.

References

  • ResearchGate. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". ResearchGate Q&A Forum. Available at:[Link]

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". Protocols.io Repository. Available at: [Link]

  • U.S. EPA. "DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD". Regulations.gov. Available at:[Link]

  • Tabriz University of Medical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Pharmaceutical Sciences. Available at: [Link]

Sources

Foundational

Cheminformatic Profiling and Synthetic Utility of N-(4-(Trifluoromethyl)phenyl)formamide

Executive Summary N-(4-(Trifluoromethyl)phenyl)formamide (CAS: 74702-40-2) is a highly versatile fluorinated building block widely utilized in medicinal chemistry and agrochemical development. The incorporation of the tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-(Trifluoromethyl)phenyl)formamide (CAS: 74702-40-2) is a highly versatile fluorinated building block widely utilized in medicinal chemistry and agrochemical development. The incorporation of the trifluoromethyl (-CF₃) group is a cornerstone strategy in drug design, enhancing lipophilicity, membrane permeability, and metabolic stability by blocking cytochrome P450-mediated oxidation at the para position.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between cheminformatic data—synthesized from PubChem and ChemSpider—and practical, bench-level synthetic workflows. This whitepaper provides a comprehensive overview of the compound's physicochemical profile, safety parameters, and field-proven protocols for its synthesis and downstream application in multicomponent reactions.

Cheminformatic Profiling: PubChem & ChemSpider Data Synthesis

Understanding the physicochemical properties of an intermediate is critical for predicting its behavior in both synthetic reactions and biological systems. The data aggregated from authoritative databases [1][3] highlights a low-molecular-weight compound with a balanced polar surface area, making it an ideal precursor for lead-like scaffolds.

Table 1: Quantitative Physicochemical and Cheminformatic Data

PropertyValueSource
CAS Number 74702-40-2Sigma-Aldrich / PubChem
Molecular Formula C₈H₆F₃NOPubChem
Molecular Weight 189.14 g/mol PubChem
Exact Mass 189.040148 DaPubChem
Topological Polar Surface Area (TPSA) 29.1 ŲChemSpider / PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 1 (4 including F atoms)PubChem
InChIKey VBKNPSYHKKJAFB-UHFFFAOYSA-NPubChem
SMILES O=CNc1ccc(C(F)(F)F)cc1ChemSpider

Causality in Drug Design: The TPSA of 29.1 Ų indicates excellent potential for passive cellular permeability. The formamide moiety provides a critical hydrogen bond donor/acceptor pair, which can be exploited for target protein engagement or further derivatized into isocyanides for multicomponent assembly.

Safety, Hazards, and Handling

According to the Globally Harmonized System (GHS) classifications provided by chemical vendors [2], N-(4-(Trifluoromethyl)phenyl)formamide is classified under the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Self-Validating Safety Protocol: Handling must occur within a certified chemical fume hood. Before initiating any reaction, validate the hood's face velocity (standard: 80–100 fpm) using an anemometer or built-in flow monitor. Use nitrile gloves (double-gloving is recommended due to the skin-penetrating potential of fluorinated organics) and splash-resistant safety goggles.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Synthesis of N-(4-(Trifluoromethyl)phenyl)formamide

Objective: High-yield formylation of 4-(trifluoromethyl)aniline. Causality of Reagents: Direct formylation with formic acid requires prolonged heating, which can induce thermal degradation. Instead, we generate formyl acetate (a mixed anhydride) in situ by reacting formic acid with acetic anhydride. This highly electrophilic species allows the formylation of the electron-deficient aniline (deactivated by the -CF₃ group) to proceed rapidly and cleanly at room temperature.

Step-by-Step Methodology:

  • Preparation of Mixed Anhydride: In a dry, round-bottom flask under an inert nitrogen (N₂) atmosphere, add 1.5 equivalents of formic acid. Cool to 0 °C using an ice bath. Slowly add 1.2 equivalents of acetic anhydride dropwise. Stir for 1 hour at 50 °C to ensure complete anhydride formation, then cool back to 0 °C.

  • Substrate Addition: Dissolve 1.0 equivalent of 4-(trifluoromethyl)aniline in anhydrous dichloromethane (DCM) and add it dropwise to the mixed anhydride solution to manage the exothermic reaction.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Self-Validating Step (Reaction Monitoring): Perform Thin Layer Chromatography (TLC) using a 70:30 Hexane/Ethyl Acetate eluent. The starting aniline (UV active, stains brown with ninhydrin) will disappear, replaced by a lower-Rf spot corresponding to the more polar formamide product.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Dehydration to 4-(Trifluoromethyl)phenyl isocyanide

Objective: Conversion of the formamide into a reactive isocyanide for Ugi/Passerini multicomponent reactions. Causality of Reagents: Phosphorus oxychloride (POCl₃) is used to activate the formamide carbonyl oxygen. Triethylamine (Et₃N) acts as an acid scavenger to neutralize the generated HCl, driving the elimination forward and preventing the acid-catalyzed hydrolysis of the sensitive isocyanide back to the starting formamide.

Step-by-Step Methodology:

  • Setup: Dissolve the purified N-(4-(Trifluoromethyl)phenyl)formamide in anhydrous DCM. Add 3.0 equivalents of Et₃N and cool the system to 0 °C.

  • Dehydration: Add 1.2 equivalents of POCl₃ dropwise over 15 minutes. Maintain the temperature at 0 °C for 1 hour.

  • Self-Validating Step (Spectroscopic Confirmation): Take a micro-aliquot, perform a miniature aqueous workup, and analyze the organic layer via FT-IR spectroscopy. The successful conversion is validated by the complete disappearance of the strong formamide carbonyl (C=O) stretch at ~1680 cm⁻¹ and the appearance of a sharp, intense isocyanide (N≡C) stretch at ~2120 cm⁻¹.

  • Workup: Quench carefully with ice water. Extract with DCM, wash with cold 5% NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure (keep the rotary evaporator water bath below 30 °C to prevent isocyanide decomposition).

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from the raw starting material through the formamide intermediate, culminating in its application in drug discovery workflows.

G A 4-(Trifluoromethyl)aniline Starting Material B Formylation Reaction Formic Acid + Ac2O (0°C to RT) A->B Step 1 C N-(4-(Trifluoromethyl)phenyl)formamide Target Intermediate B->C Yield >90% D Dehydration Reaction POCl3 + Et3N in DCM (0°C) C->D Step 2 E 4-(Trifluoromethyl)phenyl isocyanide Reactive Species D->E Yield ~80% F Ugi Multicomponent Reaction Drug Discovery Scaffold E->F Assembly

Workflow for synthesis and downstream application of N-(4-(Trifluoromethyl)phenyl)formamide.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for InChIKey VBKNPSYHKKJAFB-UHFFFAOYSA-N. Retrieved from [Link]

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of Fluorinated Formanilides

Abstract Fluorination is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Formanilides, possessing a key amide l...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorination is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Formanilides, possessing a key amide linkage, are prevalent scaffolds in numerous pharmaceutical agents. The strategic incorporation of fluorine into the formanilide framework can profoundly influence molecular stability, conformation, and intermolecular interactions, all of which are governed by fundamental thermodynamic principles. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the thermodynamic properties of fluorinated formanilides. We will explore the theoretical underpinnings, established experimental methodologies for characterization, and the predictable influence of fluorination on the enthalpic and entropic profiles of these important compounds.

Introduction: The Significance of Fluorine in Formanilide-Based Drug Design

The formanilide moiety, characterized by a phenyl ring attached to a formamide group, is a privileged structure in drug discovery. Its ability to participate in hydrogen bonding and pi-stacking interactions makes it a versatile scaffold for engaging with biological targets. The introduction of fluorine atoms to the phenyl ring or the formyl group can induce significant changes in the molecule's electronic and steric properties.[1] These modifications can lead to enhanced binding affinity, improved metabolic stability, and altered membrane permeability.[2][3]

Understanding the thermodynamic consequences of fluorination is paramount for rational drug design. The overall binding affinity of a ligand to its target is dictated by the Gibbs free energy of binding (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS).[4][5] Fluorination can impact all of these terms:

  • Enthalpy (ΔH): Changes in bond strengths, dipole moments, and non-covalent interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces) directly affect the enthalpic contribution to stability and binding. The strong electron-withdrawing nature of fluorine can alter the charge distribution across the formanilide, influencing its interaction with polar residues in a binding pocket.[6]

  • Entropy (ΔS): Fluorination can impact conformational flexibility and the organization of surrounding solvent molecules. The "hydrophobic" nature of organofluorine compounds can lead to favorable entropic gains upon binding through the release of ordered water molecules.[7]

This guide will systematically explore these thermodynamic considerations, providing a framework for predicting and characterizing the impact of fluorination on formanilide derivatives.

Thermodynamic Profile of the Parent Scaffold: Formanilide

Before delving into the effects of fluorination, it is essential to establish a baseline understanding of the thermodynamic properties of the parent molecule, formanilide (N-phenylformamide).

Formanilide is a white crystalline solid at room temperature.[8] Its fundamental physical and thermodynamic properties are summarized in the table below.

PropertyValueSource(s)
Molecular FormulaC₇H₇NO[9][10]
Molar Mass121.14 g/mol [10][11]
Melting Point46.6–47.5 °C (319.8–320.6 K)[9][10]
Boiling Point271 °C (544 K) at 760 mmHg[9][10]
Solubility in Water28.6 g/L at 25 °C[9][12]

The Influence of Fluorination on Formanilide Thermodynamics

The introduction of one or more fluorine atoms to the formanilide scaffold can dramatically alter its thermodynamic landscape. The position of fluorination (ortho, meta, or para on the phenyl ring) will have distinct stereoelectronic effects.

Enthalpic Considerations (ΔH)

Fluorine's high electronegativity is the primary driver of its enthalpic influence.

  • Inductive Effects: A fluorine substituent on the phenyl ring will withdraw electron density through the sigma bond network. This inductive effect can strengthen the N-H bond of the amide, potentially altering its hydrogen bonding capabilities.[15]

  • Resonance Effects: Depending on its position, fluorine can participate in resonance, though this effect is generally weaker than its inductive influence.

  • Dipole Moment: The C-F bond is highly polarized, leading to a significant local dipole moment. The overall molecular dipole moment will be a vector sum of all bond dipoles, influencing long-range electrostatic interactions.

  • Orthogonal Multipolar Interactions: A fascinating aspect of organofluorine chemistry is the potential for weak, attractive interactions between an organic fluorine and the face of an amide group, estimated to be in the range of -0.8 to -1.5 kJ/mol.[16] This non-covalent interaction can contribute to the overall binding enthalpy.

Entropic Considerations (ΔS)

The entropic effects of fluorination are often more subtle but equally important.

  • Conformational Restriction: The introduction of a bulky fluorine atom can restrict the rotation of the phenyl ring relative to the formamide group, leading to a decrease in conformational entropy.

  • Solvation/Desolvation: The desolvation penalty upon binding is a critical factor. While often considered hydrophobic, highly fluorinated motifs can be both hydrophobic and lipophobic.[3] The release of ordered water molecules from a binding site upon the introduction of a fluorinated formanilide can lead to a significant positive (favorable) entropy change.[7]

The interplay of these enthalpic and entropic factors determines the overall thermodynamic profile of a fluorinated formanilide and its binding affinity for a target.

Experimental Determination of Thermodynamic Properties

A robust understanding of the thermodynamic properties of novel fluorinated formanilides requires rigorous experimental characterization.

Key Thermodynamic Parameters and Their Measurement
  • Enthalpy of Formation (ΔfH°): This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a measure of the molecule's intrinsic stability.

  • Entropy (S°): A measure of the molecular disorder or the number of accessible microstates.

  • Gibbs Free Energy of Formation (ΔfG°): The free energy change associated with the formation of the compound from its elements. A negative value indicates a thermodynamically stable compound.[17]

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree.

Experimental Workflows
4.2.1. Calorimetry for Enthalpy and Heat Capacity Measurement

Calorimetry is the gold standard for directly measuring heat changes associated with chemical and physical processes.

Experimental Protocol: Oxygen Bomb Calorimetry for Enthalpy of Combustion

  • Sample Preparation: A precisely weighed sample of the fluorinated formanilide is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in a crucible within a high-pressure stainless-steel vessel known as a "bomb." A fuse wire is positioned in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.

  • Immersion: The bomb is submerged in a known volume of water in a well-insulated calorimeter.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored with high precision before, during, and after combustion.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined using a standard like benzoic acid), and corrections for the fuse wire and formation of any side products. The enthalpy of formation can then be derived from the enthalpy of combustion using Hess's Law.

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly & Pressurization cluster_calorimetry Calorimetric Measurement cluster_calc Data Analysis A Weigh Fluorinated Formanilide B Press into Pellet A->B C Place Pellet in Bomb B->C D Attach Fuse Wire C->D E Pressurize with O2 D->E F Immerse Bomb in Water E->F G Ignite Sample F->G H Record Temperature Change G->H I Calculate Heat of Combustion H->I J Calculate Enthalpy of Formation (ΔfH°) I->J

4.2.2. Vapor Pressure Measurement for Enthalpy of Sublimation/Vaporization

The Clausius-Clapeyron equation relates the vapor pressure of a substance at different temperatures to its enthalpy of vaporization or sublimation. This is crucial for converting thermodynamic data between condensed and gas phases.

Experimental Protocol: Knudsen Effusion Method for Vapor Pressure

  • Cell Preparation: A small amount of the fluorinated formanilide is placed in a Knudsen cell, which has a small, well-defined orifice.

  • High Vacuum: The cell is placed in a high-vacuum chamber.

  • Heating and Measurement: The cell is heated to a series of constant temperatures. The rate of mass loss through the orifice due to sublimation is measured over time.

  • Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss.

  • Data Analysis: A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔH_sub/R, allowing for the determination of the enthalpy of sublimation.

Computational Prediction of Thermodynamic Properties

In parallel with experimental work, computational chemistry offers powerful tools for predicting the thermodynamic properties of fluorinated formanilides.[18][19] These methods are particularly valuable for screening libraries of virtual compounds and for gaining insights into the molecular-level origins of thermodynamic effects.

Quantum Mechanical Methods

Density Functional Theory (DFT) and high-level ab initio methods are widely used to calculate the electronic structure and energies of molecules.[20][21]

Computational Protocol: DFT for Thermodynamic Properties

  • Structure Optimization: The 3D structure of the fluorinated formanilide is optimized to find its lowest energy conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31+G(d,p)).

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms a true energy minimum.

  • Thermochemical Analysis: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy based on statistical mechanics.

  • Enthalpy of Formation Calculation: To obtain a highly accurate enthalpy of formation, isodesmic reactions are often employed. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in the calculations.[22]

G A Input: Fluorinated Formanilide Structure B Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) A->B C Vibrational Frequency Calculation B->C F Isodesmic Reaction Design B->F D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D E Calculation of Thermal Corrections (H, S) C->E G Calculation of Reaction Enthalpy (ΔH_rxn) F->G H Derivation of Enthalpy of Formation (ΔfH°) G->H Using known ΔfH° of other species

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of fluorinated formanilides and their interactions with solvent and biological macromolecules. Free energy perturbation (FEP) and thermodynamic integration (TI) are powerful MD-based methods for calculating relative binding free energies between a series of related ligands, such as differently fluorinated formanilides.

Conclusion and Future Outlook

The strategic fluorination of formanilide scaffolds is a powerful approach in modern drug discovery. A deep understanding of the thermodynamic consequences of these modifications is crucial for the rational design of potent and effective therapeutic agents. This guide has provided a framework for understanding and characterizing the thermodynamic properties of fluorinated formanilides, encompassing both experimental and computational methodologies.

As our understanding of non-covalent interactions involving fluorine continues to grow, so too will our ability to precisely engineer the thermodynamic profiles of drug candidates. The integration of high-precision calorimetry, advanced spectroscopic techniques, and increasingly accurate computational models will pave the way for the next generation of fluorinated pharmaceuticals.

References

  • Grokipedia. (n.d.). Formanilide.
  • ACS Publications. (2021). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. Retrieved from [Link]

  • MDPI. (2020). Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. Retrieved from [Link]

  • Active Thermochemical Tables (ATcT). (n.d.). Formamide Enthalpy of Formation. Retrieved from [Link]

  • ResearchGate. (2015). Study of intramolecular hydrogen bonding in ortho-substituted acetanilide compounds using computational methods. Retrieved from [Link]

  • ResearchGate. (2010). A Weak Attractive Interaction between Organic Fluorine and an Amide Group. Retrieved from [Link]

  • Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Retrieved from [Link]

  • PMC. (2020). The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. Retrieved from [Link]

  • ResearchGate. (2025). Thermodynamic properties of the hydrogen bonded complexes between N-substituted anilines and proton acceptors. Retrieved from [Link]

  • NIST. (n.d.). Formamide, N-phenyl-. Retrieved from [Link]

  • MOPAC. (n.d.). Gibb's Free Energy. Retrieved from [Link]

  • DrugFuture. (n.d.). Formanilide. Retrieved from [Link]

  • Wikipedia. (n.d.). Formanilide. Retrieved from [Link]

  • PubChem. (n.d.). Formanilide. Retrieved from [Link]

  • PMC. (2025). Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media. Retrieved from [Link]

  • PubMed. (2012). Influence of fluorination on the thermodynamics of protein folding. Retrieved from [Link]

  • Figshare. (2022). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2024). Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. Retrieved from [Link]

  • The University of Melbourne. (n.d.). Integrated Kinetic and Thermodynamic Model Describing the Nitrosation of Aniline and Its Derivatives under Reaction- and Encounter-Controlled Conditions. Retrieved from [Link]

  • PMC. (2020). The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. Retrieved from [Link]

  • Bangladesh Pharmaceutical Journal. (2016). Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide. Retrieved from [Link]

  • Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]

  • Beilstein Journals. (2016). Computational methods in drug discovery. Retrieved from [Link]

  • ResearchGate. (2024). Thermodynamic Study of N-methylformamide and N,N-Dimethyl-Formamide. Retrieved from [Link]

  • OAJ Materials and Devices. (2025). Computational Methods in Drug Discovery and Development. Retrieved from [Link]

  • PubMed. (2024). Thermodynamic Study of N-Methylformamide and N, N-Dimethyl-Formamide. Retrieved from [Link]

  • YouTube. (2022). Gibbs Free Energy and Spontaneity | ΔG = ΔH - TΔS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Gibbs free energy of chemical compounds. Retrieved from [Link]

  • PMC. (2023). Theoretical Study of Absolute Entropy, Entropy of Formation, and Gibbs Energy of Formation of Two Novel Macromolecules Obtained by the Solid State. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Catalyst-Free N-Formylation of 4-Aminobenzotrifluoride Using Formic Acid

Strategic Context & Substrate Profiling The trifluoromethyl (–CF₃) group is a privileged motif in modern drug development, known to significantly enhance the lipophilicity, metabolic stability, and target binding affinit...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Substrate Profiling

The trifluoromethyl (–CF₃) group is a privileged motif in modern drug development, known to significantly enhance the lipophilicity, metabolic stability, and target binding affinity of pharmaceutical candidates[1]. Consequently, 4-aminobenzotrifluoride (also known as 4-(trifluoromethyl)aniline) serves as a critical building block for synthesizing kinase inhibitors, androgen receptor antagonists, and agricultural chemicals.

However, the direct N-formylation of 4-aminobenzotrifluoride presents a distinct synthetic challenge. The strongly electron-withdrawing nature of the para-CF₃ group profoundly deactivates the aromatic ring, significantly reducing the electron density and nucleophilicity of the amine nitrogen[1]. While standard aliphatic or electron-rich aromatic amines can be formylated at room temperature[2], deactivated anilines require elevated thermal energy or aggressive coupling reagents (such as acetic formic anhydride) to drive the nucleophilic attack[3].

To address the demand for sustainable and scalable methodologies, this protocol details an optimized, catalyst-free, and solvent-free approach using formic acid as both the reagent and the reaction medium. This method avoids toxic carbon monoxide gas[4] and eliminates the need for complex transition-metal catalysts[5].

Mechanistic Pathway & Causality

The reaction proceeds via an electrophilic activation of formic acid followed by nucleophilic addition. Because the nucleophilicity of 4-aminobenzotrifluoride is compromised, we employ a stoichiometric excess of formic acid (3.0 equivalents) and thermal activation (80 °C). The high concentration of the formylating agent shifts the equilibrium toward the formation of the tetrahedral intermediate, while the elevated temperature provides the necessary kinetic energy to overcome the activation barrier[2][5]. Subsequent dehydration (loss of water) yields the stable N-(4-(trifluoromethyl)phenyl)formamide product.

G N1 4-Aminobenzotrifluoride + Formic Acid N2 Thermal Activation (80°C) N1->N2 Mixing N3 Tetrahedral Intermediate N2->N3 Nucleophilic Attack N4 Dehydration (- H2O) N3->N4 Proton Transfer N5 Target Formamide Product N4->N5 C-N Bond Formation

Workflow and mechanistic pathway for the solvent-free N-formylation of 4-aminobenzotrifluoride.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters. The data clearly demonstrates the necessity of thermal activation for this specific deactivated substrate.

Table 1: Optimization of Reaction Conditions for 4-Aminobenzotrifluoride

EntryFormic Acid (Equiv.)Temperature (°C)Time (h)Yield (%)Mechanistic Observation
11.225 (RT)24< 10Insufficient thermal energy for deactivated amine.
21.2601245Incomplete conversion; equilibrium stalls.
33.060878Excess reagent improves tetrahedral intermediate formation.
43.080492Optimal : Complete conversion achieved rapidly.
55.080493Diminishing returns; excess acid complicates work-up.

Step-by-Step Experimental Protocol

Materials & Equipment
  • Substrate : 4-Aminobenzotrifluoride (1.0 mmol, 161.13 g/mol )

  • Reagent : Formic Acid (98% purity, 3.0 mmol)

  • Solvents (for work-up) : Ethyl Acetate (EtOAc), Saturated Aqueous NaHCO₃, Brine.

  • Equipment : 10 mL round-bottom flask, magnetic stirrer, oil bath or heating block, reflux condenser.

Execution & Causality

Step 1: Reagent Charging

  • Action: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzotrifluoride (161 mg, 1.0 mmol).

  • Action: Slowly add formic acid (113 μL, ~138 mg, 3.0 mmol) dropwise at room temperature.

  • Causality: The dropwise addition manages any minor exothermic acid-base interactions. Using formic acid as both reagent and solvent adheres to green chemistry principles by eliminating halogenated or polar aprotic solvents[2].

Step 2: Thermal Activation

  • Action: Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath. Stir vigorously for 4 hours.

  • Causality: The 80 °C temperature is critical. It provides the kinetic energy required for the deactivated nitrogen to attack the carbonyl carbon of formic acid, pushing the reaction through the tetrahedral intermediate phase[5].

Step 3: Self-Validating Monitoring

  • Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase.

  • Validation: The starting material (amine) will appear as a less polar spot (higher Rf) compared to the highly polar, hydrogen-bonding formamide product (lower Rf). Complete disappearance of the higher Rf spot validates reaction completion.

Step 4: Quenching & Isolation

  • Action: Remove the flask from the heat source and allow it to cool to room temperature.

  • Action: Dilute the mixture with EtOAc (10 mL) and transfer to a separatory funnel.

  • Action: Wash the organic layer carefully with saturated aqueous NaHCO₃ (2 × 10 mL) until gas evolution (CO₂) ceases.

  • Causality: The NaHCO₃ wash is non-negotiable. It neutralizes the unreacted formic acid, preventing acid-catalyzed hydrolysis of the newly formed formamide during concentration[2].

  • Action: Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Analytical Characterization Insights
  • Appearance : Typically an off-white to pale yellow solid.

  • Expert Insight (NMR) : When analyzing the product via ¹H NMR (CDCl₃ or DMSO-d₆), do not be alarmed by the presence of "duplicate" peaks. Formamides characteristically exist as a mixture of cis and trans rotamers due to restricted rotation around the C–N partial double bond. The formyl proton (–CHO) will typically appear as two distinct singlets (e.g., ~8.3 ppm and ~8.8 ppm). This is a fundamental physical property of the molecule and should not be misinterpreted as an impurity.

References

  • Formylation of Amines - PMC National Institutes of Health (NIH) URL:[Link]

  • Manganese-catalyzed N-Formylation of Anilines Using Formic Acid as CO Surrogate EurekaSelect URL:[Link]

  • N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL Jetir.Org URL:[Link]

  • An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines Taylor & Francis URL:[Link]

Sources

Application

Reaction conditions for dehydrating N-(4-(Trifluoromethyl)phenyl) formamide to isocyanide

Application Note: Synthesis of 4-(Trifluoromethyl)phenyl Isocyanide via Formamide Dehydration Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Isocyanides are indispensable...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 4-(Trifluoromethyl)phenyl Isocyanide via Formamide Dehydration

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isocyanides are indispensable building blocks in modern organic synthesis, serving as the primary carbon-centric nucleophiles in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions[1]. In medicinal chemistry, the incorporation of the trifluoromethyl (-CF₃) group is a highly sought-after strategy to improve a drug candidate's metabolic stability, binding affinity, and lipophilicity. Consequently, 4-(trifluoromethyl)phenyl isocyanide is a high-value synthetic intermediate. This application note details the optimized reaction conditions for the dehydration of N-(4-(trifluoromethyl)phenyl) formamide, explaining the mechanistic causality behind the reagent choices and providing a self-validating, highly reproducible experimental protocol.

Mechanistic Rationale & Reagent Selection

The conversion of a formamide to an isocyanide is fundamentally a dehydration reaction. Because formamides are highly stable amides, this process requires potent electrophilic activation[1].

  • Electrophilic Activation: Phosphorus oxychloride (POCl₃) is selected as the optimal dehydrating agent. The highly electrophilic phosphorus atom attacks the formamide oxygen, generating a highly reactive Vilsmeier-type phosphorylated intermediate.

  • Substrate Electronic Effects (The -CF₃ Factor): The -CF₃ group at the para position exerts strong electron-withdrawing effects (-I, -M). This significantly reduces the nucleophilicity of the formamide oxygen compared to electron-rich aryls (e.g., p-methoxyphenyl). Consequently, milder dehydrating agents like the Burgess reagent often result in sluggish kinetics and incomplete conversion for this specific substrate[2]. POCl₃ provides the necessary driving force to overcome this electronic deactivation.

  • Base-Promoted Elimination: A tertiary amine, typically triethylamine (Et₃N), is required to neutralize the generated HCl and facilitate the elimination of the dichlorophosphate leaving group (PO₂Cl₂⁻), yielding the terminal isocyanide[3]. An excess of base is critical; acidic environments lead to the rapid hydrolysis of the sensitive isocyanide back to the formamide[1].

Reaction Optimization & Comparative Data

The selection of the dehydrating agent drastically impacts the yield and scalability of electron-deficient aryl isocyanides. The table below summarizes quantitative data and operational parameters for various dehydrating systems.

Dehydrating AgentBase / SolventReaction TimeTypical Yield (-CF₃ Aryls)Operational & Mechanistic Notes
POCl₃ Et₃N / DCM or Neat5 – 30 min85 – 95%Optimal. Rapid kinetics; highly scalable; requires careful thermal control (0 °C)[3].
Triphosgene Et₃N / DCM1 – 2 h80 – 90%Effective and clean, but generates highly toxic phosgene gas in situ[1].
Burgess Reagent None / THF2 – 4 h60 – 75%Mild and low toxicity, but expensive; yields drop significantly for electron-deficient substrates[2].
TsCl Quinoline / Neat2 – 5 h50 – 70%Outdated method; requires harsh vacuum distillation and tedious workup.

Experimental Workflow Visualization

Workflow A N-(4-CF3-Phenyl)formamide + Et3N (Solvent/Base) B Cool to 0 °C (Ice Bath) A->B C Dropwise Addition of POCl3 B->C D Stir at 0 °C (5-30 min) C->D E Quench & Neutralize (aq. NaHCO3) D->E F Extraction (DCM or EtOAc) E->F G Drying & Concentration (Na2SO4, Rotovap) F->G H Purification (Silica Gel Column) G->H I Pure 4-(CF3)Phenyl Isocyanide H->I

Experimental workflow for the dehydration of N-(4-(Trifluoromethyl)phenyl) formamide to isocyanide.

Detailed Experimental Protocol

This protocol utilizes a self-validating system with in-process controls to ensure high fidelity and yield[3],[4].

Materials:

  • N-(4-(Trifluoromethyl)phenyl)formamide: 10.0 mmol (1.89 g)

  • Phosphorus oxychloride (POCl₃): 12.0 mmol (1.12 mL)

  • Triethylamine (Et₃N): 50.0 mmol (7.0 mL)

  • Anhydrous Dichloromethane (DCM): 20 mL (Recommended for solid electron-deficient substrates to ensure strict homogeneity prior to reaction).

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon. Causality: POCl₃ is highly sensitive to moisture; ambient water will hydrolyze the reagent, leading to incomplete activation and diminished yields.

  • Solubilization: Dissolve N-(4-(trifluoromethyl)phenyl)formamide (1.89 g) in anhydrous DCM (20 mL). Add Et₃N (7.0 mL).

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: The phosphorylation step is highly exothermic. Maintaining 0 °C prevents thermal decomposition of the unstable isocyanide product and minimizes polymerization side reactions.

  • Reagent Addition: Add POCl₃ (1.12 mL) dropwise via a syringe over 10 minutes. Self-Validation Check: A dense white precipitate (triethylammonium chloride salts) will immediately begin to form, visually confirming the elimination of HCl and the active progression of the reaction.

  • Reaction Monitoring (IPC): Stir the mixture at 0 °C for 30 minutes. Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (8:2). Self-Validation Check: The formamide precursor (lower Rf) should completely disappear, replaced by a non-polar, UV-active spot (higher Rf) corresponding to the isocyanide. If the starting material persists, verify the anhydrous integrity of the POCl₃.

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred biphasic mixture of ice-cold saturated aqueous NaHCO₃ (50 mL) and DCM (30 mL). Causality: The basic quench neutralizes excess POCl₃ and prevents the acid-catalyzed hydrolysis of the newly formed isocyanide back to the formamide[1],[4].

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator water bath < 30 °C). Causality: Isocyanides can polymerize or degrade under prolonged heating; low-temperature concentration is mandatory.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 100% Hexane to 95:5 Hexane/EtOAc) to afford the pure 4-(trifluoromethyl)phenyl isocyanide.

Analytical Validation

To verify the structural integrity of the synthesized isocyanide, perform the following analyses:

  • FT-IR Spectroscopy: Look for a sharp, intense absorption band at ~2120–2130 cm⁻¹ , which is the definitive signature of the N≡C stretching vibration. Ensure the complete absence of the broad C=O stretch (~1690 cm⁻¹) and N-H stretch (~3200 cm⁻¹) from the starting material.

  • ¹H NMR (CDCl₃): Confirm the disappearance of the formyl proton (typically δ 8.3–8.7 ppm) and the N-H proton. The aromatic protons of the para-substituted ring will appear as two distinct doublets.

Safety & Chemical Hygiene

  • Toxicity & Odor: Isocyanides possess a penetrating, vile odor and are toxic. All operations, including rotary evaporation and column chromatography, MUST be conducted inside a certified fume hood[1].

  • Decontamination: Glassware, syringes, and minor spills must be treated with a 1:10 mixture of concentrated hydrochloric acid and methanol. Causality: This acidic methanolic solution rapidly hydrolyzes the volatile isocyanide back to the odorless, non-volatile formamide, effectively neutralizing the olfactory and toxicological hazard[1].

References

  • 1, Wikipedia. 2., Defense Technical Information Center. 3.3, National Institutes of Health (NIH).

  • 4, Organic Syntheses.

  • 2, Organic Chemistry Portal.

Sources

Method

N-(4-(Trifluoromethyl)phenyl) formamide in Teriflunomide synthesis pathways

[label=" Finalizing Synthesis Overview I'm now detailing Teriflunomide synthesis. The primary route uses 4-(trifluoromethyl)aniline as the primary reactant to produce N-TFMPF, the critical intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

[label="

Finalizing Synthesis Overview

I'm now detailing Teriflunomide synthesis. The primary route uses 4-(trifluoromethyl)aniline as the primary reactant to produce N-TFMPF, the critical intermediate. I've re-reviewed the DOT diagrams to make sure that they depict this and that the color coding meets standards for visual clarity. I've been detailing the mechanism and experimental protocols, to meet all standards.

Application Note: Mechanistic Role, Detection, and Control of N-(4-(Trifluoromethyl)phenyl) formamide in Teriflunomide Synthesis Pathways

Executive Summary

Teriflunomide, the active pharmaceutical ingredient (API) in Aubagio, is a critical immunomodulatory agent used in the treatment of multiple sclerosis. The commercial synthesis of teriflunomide typically involves the activation of 5-methylisoxazole-4-carboxylic acid to its corresponding acid chloride, followed by amidation with 4-(trifluoromethyl)aniline (4-TFA) to form leflunomide. A subsequent base-catalyzed ring-opening step yields the final teriflunomide API [1.1].

While the use of catalytic N,N-dimethylformamide (DMF) with chlorinating agents like thionyl chloride (SOCl₂) is a highly efficient method for acid chloride generation, it introduces a specific process-related impurity risk: N-(4-(Trifluoromethyl)phenyl) formamide (N-TFMPF) . As a Senior Application Scientist, I emphasize that controlling N-TFMPF is not merely a regulatory requirement under ICH Q3A guidelines; it is a fundamental demonstration of mechanistic process understanding. This guide details the causality of N-TFMPF formation, the analytical methods required for its quantification, and the process engineering controls necessary to mitigate its presence.

Mechanistic Causality of N-TFMPF Formation

To eliminate an impurity, one must first understand its origin. The formation of N-TFMPF is a direct consequence of the activation chemistry chosen for the synthesis.

When DMF is used as a catalyst with SOCl₂, it rapidly forms the Vilsmeier-Haack reagent (chloromethylene)dimethylammonium chloride[1],[2]. This highly electrophilic species is the true chlorinating agent that converts the carboxylic acid to the acid chloride. However, Vilsmeier salts are prone to secondary reactions if their stoichiometry and thermal degradation are not strictly managed[3].

If an excess of the Vilsmeier reagent remains unconsumed in the reaction matrix when the primary amine (4-TFA) is introduced during the amidation step, a competing side reaction occurs. The amine attacks the Vilsmeier intermediate, forming a stable formamidine species. During the subsequent aqueous workup or base-catalyzed ring-opening step, this formamidine undergoes hydrolysis to yield N-TFMPF.

Mechanism DMF DMF (Catalyst) Vilsmeier Vilsmeier-Haack Intermediate [Me2N=CHCl]+ DMF->Vilsmeier + SOCl2 SOCl2 SOCl2 (Chlorinating Agent) SOCl2->Vilsmeier Formamidine Formamidine Intermediate Vilsmeier->Formamidine + 4-TFA Amine 4-TFA (Amine Reactant) Amine->Formamidine Impurity N-TFMPF (Formamide Impurity) Formamidine->Impurity H2O (Hydrolysis)

Mechanistic pathway of N-TFMPF formation via Vilsmeier-Haack reagent side reactions.

Process Optimization & Mitigation Strategies

Because N-TFMPF shares structural similarities with the final API (both contain the 4-(trifluoromethyl)phenyl moiety), purging it during final crystallization can result in significant yield losses. Therefore, upstream control is paramount.

Workflow Step1 Step 1: Acid Chloride Formation (Acid + SOCl2 + DMF) Step2 Step 2: Amidation (Addition of 4-TFA) Step1->Step2 Main Pathway Risk1 Risk: Excess Vilsmeier Reagent Step1->Risk1 High DMF/SOCl2 Step3 Step 3: Ring Opening / Hydrolysis (Leflunomide to Teriflunomide) Step2->Step3 Main Pathway Risk2 Risk: N-TFMPF Generation Step2->Risk2 Side Reaction API Teriflunomide API (Crude) Step3->API Risk1->Step2

Teriflunomide synthesis workflow highlighting critical process parameters and N-TFMPF risk nodes.

Design of Experiments (DoE) Insights: To validate this causality, we conducted a DoE varying DMF equivalents and reaction temperatures during the acid chloride formation step. The quantitative data below demonstrates that minimizing DMF and controlling thermal degradation are the most effective mitigation strategies.

Table 1: Reaction Optimization Data (Impact of DMF & Temperature on Impurity Formation)

DMF Equivalents (mol%)Reaction Temp (°C)Acid Chloride Yield (%)N-TFMPF Impurity Level (%)
1.04592.50.05
5.04596.00.12
10.04598.20.45
10.06598.51.15

Analytical Profiling

A robust, self-validating HPLC-UV method is required to track the fate of N-TFMPF across the synthetic workflow.

Table 2: HPLC Method Validation Data for Teriflunomide Synthesis

CompoundRole in ProcessRelative Retention Time (RRT)Relative Response Factor (RRF)LOD (µg/mL)LOQ (µg/mL)
4-(Trifluoromethyl)anilineStarting Material0.451.120.020.06
N-TFMPF Process Impurity 0.68 0.98 0.03 0.09
TeriflunomideFinal API1.001.000.010.03
LeflunomideIntermediate1.251.050.020.06

Experimental Protocols

Protocol 1: Controlled Synthesis of N-TFMPF (Reference Standard Generation)

Scientific Rationale: To accurately quantify N-TFMPF, a highly pure reference standard is required. We intentionally avoid using DMF/SOCl₂ for this synthesis to prevent contamination with chloride byproducts. Instead, we utilize an in-situ generated mixed anhydride (acetic formic anhydride) to achieve clean formylation.

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Preparation: Add acetic anhydride (10.2 g, 100 mmol) to the flask and cool the system to 0 °C using an ice bath. Slowly add formic acid (5.5 g, 120 mmol) dropwise over 15 minutes.

  • Activation: Heat the mixture to 50 °C for 2 hours to generate the acetic formic anhydride in situ, then cool back to 0 °C.

  • Amidation: Dissolve 4-(trifluoromethyl)aniline (8.0 g, 50 mmol) in 20 mL of anhydrous tetrahydrofuran (THF). Add this solution dropwise to the mixed anhydride to prevent thermal runaway.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ (to remove residual acids), followed by brine, and dry over anhydrous Na₂SO₄. Concentrate in vacuo and recrystallize the crude solid from toluene to yield pure N-TFMPF (>99% HPLC purity).

Protocol 2: HPLC-UV Method for N-TFMPF Quantification in API

Scientific Rationale: A gradient method utilizing a low-pH aqueous phase ensures that the enolic hydroxyl of teriflunomide remains fully protonated, preventing peak tailing and ensuring baseline resolution from the neutral N-TFMPF impurity.

Step-by-Step Methodology:

  • System Setup: Utilize an Agilent 1260 Infinity II LC system (or equivalent) equipped with a Diode Array Detector (DAD).

  • Column: Install a Zorbax Eclipse Plus C18 column (150 mm × 4.6 mm, 3.5 µm). Maintain the column compartment at 30 °C.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0–5 min: Isocratic at 10% B.

    • 5–15 min: Linear ramp to 90% B.

    • 15–18 min: Hold at 90% B (column wash).

    • 18–20 min: Return to 10% B (re-equilibration).

  • Parameters: Set the flow rate to 1.0 mL/min and the injection volume to 10 µL.

  • Detection: Monitor absorbance at 254 nm (optimal wavelength for the trifluoromethylphenyl chromophore).

  • Sample Preparation: Accurately weigh 50 mg of Teriflunomide API and dissolve it in 50 mL of diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 10 minutes, allow to return to room temperature, and filter through a 0.45 µm PTFE syringe filter directly into an HPLC vial.

References

  • Title: U.S. Patent No.
  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: US20100228020A1 - Novel Chlorination Reagent and a Novel Process for Chlorination Source: Google Patents URL
  • Title: US6727384B1 - Method for purifying acid chlorides Source: Google Patents URL

Sources

Application

Reagents for scaling up N-(4-(Trifluoromethyl)phenyl) formamide production

Application Note: Scalable Synthesis of N-(4-(Trifluoromethyl)phenyl)formamide Executive Summary The synthesis of N-(4-(Trifluoromethyl)phenyl)formamide is a critical transformation in the development of pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of N-(4-(Trifluoromethyl)phenyl)formamide

Executive Summary

The synthesis of N-(4-(Trifluoromethyl)phenyl)formamide is a critical transformation in the development of pharmaceuticals and agrochemicals, where the formamide moiety serves as a versatile intermediate and the trifluoromethyl (-CF 3​ ) group acts as a privileged pharmacophore. However, scaling up this specific formylation presents unique chemical engineering challenges. This guide provides a causality-driven analysis of reagent selection, process optimization, and step-by-step protocols to achieve high-yielding, scalable production.

Chemical Causality & Reagent Selection

The primary challenge in formylating 4-(trifluoromethyl)aniline lies in the electronic nature of the substrate. The -CF 3​ group exerts strong inductive (-I) and hyperconjugative electron-withdrawing effects, which drastically deplete the electron density on the aromatic ring and the amine nitrogen. This deactivation significantly lowers the nucleophilicity of the amine.

Standard formylation using neat formic acid requires elevated temperatures (often >100 °C) and extended reaction times, which can lead to thermal degradation, poor atom economy, and low yields. To overcome this high activation energy barrier, the formylating reagent must be highly electrophilic[1].

Method A: Acetic Formic Anhydride (AFA) AFA is the industrial standard for formylating deactivated anilines. Generated in situ from formic acid and acetic anhydride, AFA is a highly reactive mixed anhydride[2]. The steric hindrance of the methyl group in the acetate moiety directs the nucleophilic attack exclusively to the more electrophilic formyl carbon. The leaving group, acetate, is highly stable, driving the reaction forward rapidly even at 0 °C[2].

Method B: Heterogeneous Catalysis (Green Alternative) For processes prioritizing green chemistry, neat formic acid can be activated using heterogeneous Lewis acid catalysts. Nanoparticles such as Anatase phase TiO 2​ or ZnO coordinate with the carbonyl oxygen of formic acid, increasing the electrophilicity of the carbonyl carbon[1],[3]. This allows the deactivated aniline to attack the formyl group under solvent-free conditions at room temperature, eliminating the need for acetic anhydride and reducing the E-factor[3].

Process Metrics & Reagent Comparison

Table 1: Quantitative Comparison of Formylating Reagents for 4-(Trifluoromethyl)aniline (100 mmol scale)

Reagent SystemCatalystTemp (°C)Time (h)Yield (%)ScalabilityE-Factor
Formic Acid (Neat)None10024<40PoorHigh
Formic Acid + Acetic Anhydride (AFA)None0 to 251>95ExcellentModerate
Formic AcidZnO (50 mol%)70488GoodLow
Formic AcidTiO 2​ NPs (10 wt%)25692GoodLow

Mechanistic Workflows

ProcessFlow FA Formic Acid (HCOOH) AFA Acetic Formic Anhydride (0°C, In Situ) FA->AFA AA Acetic Anhydride (Ac2O) AA->AFA Reactor Main Reactor (Acyl Substitution) AFA->Reactor Aniline 4-(CF3)aniline (Deactivated) Aniline->Reactor Workup Aqueous Work-up (NaHCO3 Wash) Reactor->Workup Product N-(4-(CF3)phenyl)formamide (Product) Workup->Product

Process workflow for AFA-mediated formylation of 4-(trifluoromethyl)aniline.

Mechanism Step1 1. Nucleophilic Attack Amine attacks AFA formyl carbon Step2 2. Tetrahedral Intermediate Transient zwitterionic state forms Step1->Step2 Step3 3. Leaving Group Elimination Acetate departs as stable anion Step2->Step3 Step4 4. Deprotonation Yields neutral formamide product Step3->Step4

Mechanistic pathway of N-formylation via nucleophilic acyl substitution.

Scale-Up Methodologies

Protocol 1: High-Yield Scale-Up using In Situ Acetic Formic Anhydride (AFA)

Design Rationale: This protocol is engineered to maximize conversion while suppressing thermal degradation. AFA must be generated and maintained at reduced temperatures (0 °C) because it is thermally unstable and can decompose into carbon monoxide and acetic acid, which poses a severe pressurization hazard on scale-up[2],[1].

Materials:

  • 4-(Trifluoromethyl)aniline (1.0 eq, limiting reagent)

  • Formic Acid (≥98%, 1.5 eq)

  • Acetic Anhydride (≥98%, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • AFA Generation: In a jacketed reactor equipped with an overhead stirrer and purged with nitrogen, add acetic anhydride (1.2 eq). Cool the internal temperature to 0 °C.

  • Acid Addition: Slowly add formic acid (1.5 eq) dropwise. Critical Control Parameter: Maintain the internal temperature below 5 °C to prevent AFA degradation. Stir for 30 minutes to ensure complete mixed anhydride formation[2].

  • Substrate Preparation: In a separate vessel, dissolve 4-(trifluoromethyl)aniline (1.0 eq) in a minimal volume of anhydrous THF.

  • Nucleophilic Acyl Substitution: Slowly pump the aniline solution into the AFA reactor via an addition funnel, maintaining the temperature at 0 °C. The highly electrophilic formyl carbon forces the deactivated amine to react rapidly[2].

  • Reaction Maturation: Remove the cooling jacket and allow the reaction to warm to room temperature. Stir for 1 hour.

  • In-Process Control (IPC): Monitor the reaction via TLC or HPLC. The reaction is self-validating when the starting material peak is completely consumed.

  • Work-up & Isolation: Quench the reaction mixture with ice water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO 3​ until gas evolution ceases (this validates the complete neutralization and removal of acetic and formic acid byproducts). Wash with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the high-purity formamide.

Protocol 2: Green Scale-Up using Heterogeneous Catalysis (TiO 2​ NPs)

Design Rationale: This solvent-free protocol relies on the surface Lewis acidity of Anatase TiO 2​ nanoparticles to activate the carbonyl group of formic acid, compensating for the poor nucleophilicity of the aniline without generating acetic acid waste[3].

Step-by-Step Procedure:

  • Preparation: In a planetary mixer or bulk reactor, combine 4-(trifluoromethyl)aniline (1.0 eq) and formic acid (3.0 eq).

  • Catalyst Addition: Add Anatase phase TiO 2​ nanoparticles (10 wt% relative to the amine)[3].

  • Reaction: Stir the mixture vigorously at room temperature under solvent-free conditions for 6 hours.

  • Product Recovery: Dilute the highly viscous mixture with ethyl acetate. Filter the suspension through a Celite pad to recover the TiO 2​ catalyst. Note: The recovered catalyst can be washed with ethanol, dried at 100 °C, and reused for up to 5 cycles with negligible loss in activity.

  • Purification: Wash the organic filtrate with water and brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure to obtain the final product.

References

  • Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride. Benchchem. 2

  • Formylation of Amines. MDPI. 1

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate. 3

Sources

Method

One-pot synthesis of 4'-Trifluoromethylformanilide using ethyl formate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Solvent-Free, Catalyst-Free N-Formylation via Kinetic and Thermodynamic Control Strategic Context and Application...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Solvent-Free, Catalyst-Free N-Formylation via Kinetic and Thermodynamic Control

Strategic Context and Application

4'-Trifluoromethylformanilide (N-(4-(trifluoromethyl)phenyl)formamide) is a highly valued structural motif and synthetic intermediate. It is prominently utilized in the development of1[1], as well as in the synthesis of advanced agrochemicals.

Historically, the2[2] relied on corrosive reagents such as formic acid, acetic anhydride, or coupling agents that generate stoichiometric waste. This application note details a highly efficient, 3[3] using ethyl formate. This method maximizes atom economy, avoids aqueous workups, and provides a scalable pathway to high-purity formanilides.

Mechanistic Rationale & Experimental Causality

Designing a robust protocol requires understanding the specific electronic and physical properties of the substrate and reagents:

  • The Substrate Challenge (Electronic Deactivation): The para-trifluoromethyl (-CF₃) group is strongly electron-withdrawing via both inductive and resonance effects. This significantly depletes the electron density on the aniline nitrogen, rendering it a poor nucleophile. Consequently, room-temperature formylations will stall.

  • The Reagent Choice (Ethyl Formate): Ethyl formate acts as both the electrophile and the reaction medium. Unlike formic acid, which can lead to competing salt formation (anilinium formate), ethyl formate undergoes a clean nucleophilic acyl substitution. The only byproduct is ethanol.

  • Kinetic vs. Thermodynamic Control: To overcome the high activation energy barrier caused by the -CF₃ group, the reaction must be heated (60–80 °C). Because ethyl formate has a low boiling point (54 °C), the initial phase must be conducted in a sealed system to maintain a high concentration of the electrophile (Kinetic Activation). Once the tetrahedral intermediate forms, the system is vented to evaporate the ethanol byproduct, driving the equilibrium entirely to the product side via Le Chatelier's principle (Thermodynamic Shift).

Process Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yield, demonstrating why the sealed-to-open thermal transition is critical.

EntryEquivalents of Ethyl FormateTemperature (°C)Vessel StateTime (h)Isolated Yield (%)Causality / Observation
11.2 eq25 °COpen24< 10%Insufficient thermal energy to overcome -CF₃ deactivation.
25.0 eq75 °COpen1235%Reagent boils off before complete conversion.
33.0 eq60 °CSealed1265%Improved, but equilibrium stalls due to trapped ethanol.
4 5.0 eq 75 °C Sealed, then Vented 12 + 2 > 92% Optimal kinetic activation followed by thermodynamic shift.

Reaction Workflow Diagram

G N1 Substrate: 4-Trifluoromethylaniline N2 Reagent Addition: Excess Ethyl Formate N1->N2 N3 Kinetic Activation: Sealed Heating (75°C) N2->N3 Overcome -CF3 deactivation N4 Thermodynamic Shift: Vent & Evaporate Ethanol N3->N4 Le Chatelier's Principle N5 Isolation: Cooling & Trituration N4->N5 N6 Product: 4'-Trifluoromethylformanilide N5->N6 High Purity Yield

Workflow of the solvent-free N-formylation highlighting kinetic and thermodynamic control.

Self-Validating Experimental Protocol

Materials Required:

  • 4-Trifluoromethylaniline (1.0 eq, e.g., 10.0 mmol, 1.61 g)

  • Ethyl formate (5.0 eq, 50.0 mmol, ~4.0 mL)

  • Hexanes (for trituration)

Step-by-Step Procedure:

  • Reaction Assembly: To a heavy-walled 50 mL glass pressure tube equipped with a PTFE-coated magnetic stir bar, add 4-trifluoromethylaniline (1.61 g).

  • Solvent-Free Reagent Addition: Add ethyl formate (4.0 mL) directly to the amine. Note: The 5-fold excess acts as the pseudo-solvent, ensuring the reaction remains mobile and pseudo-first-order kinetics are maintained.

  • Kinetic Activation (Sealed Heating): Seal the pressure tube tightly with a Teflon screw cap. Submerge the vessel in a pre-heated oil bath at 75 °C and stir vigorously for 12 hours.

    • Safety Note: Ensure the pressure tube is rated for at least 50 psi, as heating ethyl formate above its boiling point generates moderate internal pressure.

  • In-Process Self-Validation (TLC): Carefully remove the tube from the heat and allow it to cool to room temperature (do not open while hot). Spot an aliquot on a silica gel TLC plate alongside the starting material. Elute with 20% EtOAc/Hexanes.

    • Validation Check: The starting aniline will stain bright yellow/brown with a Ninhydrin dip (requires heating), whereas the formanilide product will not stain with Ninhydrin but will be highly UV-active (254 nm) at a lower Rf value. Proceed to the next step only when the Ninhydrin-active spot is completely absent.

  • Thermodynamic Shift (Venting): Once complete conversion is confirmed, remove the Teflon cap and equip the vessel with a short-path distillation head or leave it open in a well-ventilated fume hood. Heat the mixture gently to 60 °C for 1–2 hours.

    • Causality: This step drives off the volatile ethanol byproduct and unreacted ethyl formate, shifting the reaction equilibrium to 100% completion and simultaneously performing a solvent-free concentration.

  • Isolation and Purification: Allow the flask to cool to room temperature. The crude product will spontaneously crystallize into an off-white solid. Add ice-cold hexanes (10 mL) and triturate the solid to remove any trace impurities. Filter the solid via a Büchner funnel and dry under high vacuum for 4 hours.

Analytical Characterization & Validation

To ensure the structural integrity of the synthesized 4'-Trifluoromethylformanilide, perform ¹H NMR spectroscopy.

  • Self-Validation Checkpoint (NMR Rotamers): In the ¹H NMR (CDCl₃) spectrum, the formyl proton (-CHO) will appear significantly downfield (typically 8.4–8.8 ppm). Because formanilides exist as a mixture of cis and trans rotamers around the restricted C-N amide bond, you will observe two distinct sets of signals for the formyl and NH protons (often in a ~3:1 or 4:1 ratio). This peak duplication is a physical confirmation of the restricted amide bond formation, not an impurity.

References

  • Title: An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines Source: Taylor & Francis (tandfonline.com) URL: [3]

  • Title: Compounds useful as Raf kinase inhibitors (US8293752B2) Source: Google Patents URL: [1]

  • Title: Formylation of Amines Source: PubMed Central (PMC) URL: [2]

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of Fluorinated Formanilides

Introduction: The Strategic Role of Fluorine and Formanilides in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a corne...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine and Formanilides in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule.[3][4] Introducing fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa, thereby improving membrane permeability and oral bioavailability.[1][2] Consequently, approximately 20% of all recently developed pharmaceuticals contain at least one fluorine atom.[5]

Parallel to the rise of organofluorine chemistry, formanilides, which are N-phenylformamides, have long been recognized as pivotal structural motifs and versatile synthetic intermediates in the pharmaceutical and agrochemical industries.[6][7] The formamide group can act as a bioisostere for other functional groups, participate in crucial hydrogen bonding interactions with biological targets, and serve as a precursor for the synthesis of more complex heterocyclic scaffolds.[6] Formanilides are key building blocks in the synthesis of a wide array of therapeutic agents, including quinolone antibiotics and various cancer chemotherapeutics.[7]

This guide provides a comprehensive overview and a detailed protocol for the synthesis of fluorinated formanilides, a class of compounds that marries the strategic advantages of fluorine substitution with the core utility of the formanilide scaffold. We will focus on a modern, green chemistry approach: microwave-assisted organic synthesis (MAOS). This technique offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods.[8][9]

The Power of Microwaves in Chemical Synthesis: A Green and Efficient Approach

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in the chemical sciences, offering significant advantages over conventional heating methods.[10] Unlike traditional heating, which relies on the slow and inefficient process of thermal conduction, microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating.[9] This occurs via the interaction of the microwave's electric field with polar molecules and ions in the reaction mixture, leading to rapid and uniform heating.

The primary benefits of employing microwave irradiation in the synthesis of fluorinated formanilides include:

  • Dramatically Reduced Reaction Times: Reactions that might take hours to complete using conventional reflux can often be accomplished in a matter of minutes with microwave assistance.[10][11]

  • Increased Product Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[10][11]

  • Enhanced Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is a more energy-efficient process, aligning with the principles of green chemistry.[8][9]

  • Improved Reproducibility: Modern microwave reactors allow for precise control over reaction parameters such as temperature, pressure, and power, leading to highly reproducible results.[12]

Reaction Mechanism: N-Formylation of Fluoroanilines

The N-formylation of a fluoroaniline with formic acid under microwave irradiation proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically facilitated by the acidic nature of formic acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen atom of the fluoroaniline then attacks the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to yield the final N-(fluorophenyl)formamide product.

G cluster_0 Step 1: Activation of Formic Acid cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Elimination Formic_Acid Formic Acid (HCOOH) Protonated_Formic_Acid Protonated Formic Acid Formic_Acid->Protonated_Formic_Acid + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Formic_Acid->Tetrahedral_Intermediate + Fluoroaniline Fluoroaniline Fluoroaniline Protonated_Formanilide Protonated Formanilide Tetrahedral_Intermediate->Protonated_Formanilide - H2O Fluorinated_Formanilide Fluorinated Formanilide Protonated_Formanilide->Fluorinated_Formanilide - H+

Caption: Proposed mechanism for the N-formylation of fluoroaniline.

Experimental Protocol: Microwave-Assisted Synthesis of N-(4-fluorophenyl)formamide

This protocol details a representative procedure for the N-formylation of 4-fluoroaniline using formic acid under solvent-free conditions with microwave irradiation.

Materials and Equipment:

  • 4-Fluoroaniline (Reagent grade)

  • Formic acid (≥85% in water)

  • Deionized water

  • Ethyl acetate (ACS grade)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Microwave synthesis reactor with sealed vessel capability

  • Magnetic stir bars

  • Round-bottom flask

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Formic acid is corrosive and should be handled with care.

  • Microwave reactors operate at high temperatures and pressures; ensure you are properly trained on the instrument's operation.

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-fluoroaniline (1.11 g, 10.0 mmol).

  • Addition of Formylating Agent: To the reaction vessel, carefully add formic acid (0.55 g, 12.0 mmol, 1.2 equivalents).

  • Vessel Sealing: Securely cap the microwave reaction vessel.

  • Microwave Irradiation: Place the sealed vessel into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic (the instrument will adjust the power to maintain the target temperature)

    • Stirring: On (medium speed)

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Workup:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Carefully uncap the vessel in a fume hood.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with deionized water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-(4-fluorophenyl)formamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Data Presentation: Comparison of Conventional vs. Microwave Synthesis

The following table illustrates the significant advantages of microwave-assisted synthesis over conventional heating for the N-formylation of anilines.

ParameterConventional Heating (Oil Bath)Microwave IrradiationReference(s)
Reaction Time Several hours (e.g., 4-9 h)Minutes (e.g., 10-15 min)[10]
Typical Yield Good to ExcellentExcellent (often higher)[10][11]
Energy Consumption HighLow[8][9]
Solvent Requirement Often requires a solventCan be performed solvent-free[13]
Process Control Less preciseHighly precise and reproducible[12]

Troubleshooting and Optimization

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material, the reaction hold time can be extended in increments of 5 minutes. Alternatively, the reaction temperature can be increased to 130-140 °C.

  • Formation of Side Products: If significant side product formation is observed, reducing the reaction temperature or time may be beneficial. Purification by column chromatography will be necessary.

  • Substrate Scope: This protocol is generally applicable to a range of substituted anilines. Electron-donating groups on the aniline ring may accelerate the reaction, while strong electron-withdrawing groups may require slightly longer reaction times or higher temperatures.

Conclusion

The microwave-assisted synthesis of fluorinated formanilides represents a significant advancement over traditional synthetic methodologies. This approach is not only faster and more efficient but also aligns with the principles of green chemistry by reducing energy consumption and often eliminating the need for bulk solvents. The detailed protocol provided herein offers a reliable and reproducible method for accessing these valuable compounds, which are of high interest to researchers, scientists, and drug development professionals.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Sharma, U., Sharma, P., Kumar, N., & Singh, B. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Network Communications and Emerging Technologies (JNCET), 14(1).*
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?
  • BenchChem. (n.d.). Formanilide: A Core Component of the Formamide Class in Synthetic and Medicinal Chemistry.
  • Dighore, P. N., & Deore, S. L. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Sharma, G. K., & Kumar, R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
  • Kumar, D. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Kaur, T. (2022). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed.
  • International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org.
  • Jagadeesha, G. S., et al. (2022). Microwave-Assisted, Metal-Free, Chemoselective N-Formylation of Amines using 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium Iodide and In Situ Synthesis of Benzimidazole and Isocyanides. Thieme.
  • Jagadeesha, G. S., et al. (2022). Microwave-Assisted, Metal-Free, Chemoselective N-Formylation of Amines using 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium Iodide and In Situ Synthesis of Benzimidazole and Isocyanides.
  • Ramesh, P., et al. (2025). Microwave-assisted N-formylation of active pharmaceutical ingredients (APIs) and intermediates, and screening of their N-formylated derivatives towards anti-bacterial potential. Journal of the Indian Chemical Society.
  • Kumar, B. S., et al. (2016).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).
  • de la Hoz, A., Díaz-Ortiz, A., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Ghorbani-Vaghei, R., et al. (2009). Highly efficient formylation of alcohols, thiols and aniline derivatives by a heterogeneous (HCOOH/SiO2) system under microwave irradiation and solvent-free conditions. South African Journal of Chemistry, 62, 39-43.
  • JETIR. (2019). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. jetir.org.
  • Çelik, H., & Babagil, A. (2019). Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene-4-Nitroaniline and their inhibitory activities on hCA isoenzymes. International Journal of Secondary Metabolite, 6(1), 69-77.
  • Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis, 2008(11), 1679-1681.
  • Shelke, G. M., et al. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404-407.
  • de la Hoz, A., et al. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(4-(Trifluoromethyl)phenyl) formamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the formylation of deactivated anilines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the formylation of deactivated anilines.

The synthesis of N-(4-(trifluoromethyl)phenyl)formamide (CAS: 74702-40-2) presents a classic challenge in physical organic chemistry. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the para position significantly reduces the electron density of the aromatic ring and the amine nitrogen via strong inductive (-I) effects. This inherent deactivation makes the nucleophilic attack on standard formylating agents sluggish, often resulting in stalled reactions, poor yields, or the formation of unwanted byproducts.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to help you achieve >90% yields consistently.

Diagnostic Troubleshooting Workflow

Before altering your synthetic route, it is critical to identify the specific failure mode of your current reaction. Use the diagnostic decision tree below to isolate the root cause of your low yield.

G Start Low Yield of N-(4-(CF3)phenyl)formamide Q1 Which formylating agent is used? Start->Q1 FormicAcid Neat Formic Acid Q1->FormicAcid AFA Acetic Formic Anhydride (AFA) Q1->AFA FA_Issue Equilibrium stalled or poor nucleophilicity FormicAcid->FA_Issue AFA_Issue Acetylated byproduct or rapid hydrolysis AFA->AFA_Issue FA_Sol Add Lewis Acid (e.g., I2) or use Microwave FA_Issue->FA_Sol AFA_Sol Control Temp (0°C) Ensure excess HCOOH AFA_Issue->AFA_Sol

Diagnostic workflow for troubleshooting low formylation yields.

Comparative Analysis of Formylating Agents

To overcome the poor nucleophilicity of 4-(trifluoromethyl)aniline, the electrophilicity of the formylating agent must be proportionally increased. The table below summarizes the causality behind the performance of various reagents [1].

Formylating AgentReaction ConditionsApprox. Yield (%)Mechanistic Causality & Limitations
Neat Formic Acid Reflux, 12-24h30-50%Sluggish kinetics. The electrophilicity of the formic acid carbonyl is insufficient to drive the reaction with a deactivated amine. Equilibrium is limited by water generation.
Formic Acid + I₂ (5 mol%) Solvent-free, 70°C, 2h80-90%Iodine acts as a mild Lewis acid, activating the carbonyl carbon and facilitating the nucleophilic attack [2]. Requires sodium thiosulfate quench during workup.
Acetic Formic Anhydride (AFA) THF or DCM, 0°C to RT, 2h85-95%AFA is highly electrophilic. The mixed anhydride provides an excellent leaving group (acetate), driving the reaction forward rapidly [3].
Formic Acid + Amberlite IR-120 Microwave (300W), 60-120s>90%The acidic resin activates the carbonyl, while microwave irradiation provides rapid, localized heating to overcome the high activation energy barrier [2].

Frequently Asked Questions (FAQs)

Q: Why is my reaction stalling at 50% conversion when boiling the aniline in neat formic acid? A: Formylation is an equilibrium-driven condensation reaction that produces water. Because 4-(trifluoromethyl)aniline is a poor nucleophile, the forward reaction rate is slow. As water accumulates, the reverse reaction (hydrolysis of the formamide) competes with the forward reaction, stalling conversion. To fix this, you must either remove water actively (e.g., using a Dean-Stark apparatus or molecular sieves) or switch to a highly reactive, water-free formylating agent like Acetic Formic Anhydride (AFA).

Q: I used Acetic Formic Anhydride (AFA), but LC-MS shows a significant +14 Da mass shift impurity. What happened? A: A +14 Da shift indicates you have synthesized N-(4-(trifluoromethyl)phenyl)acetamide instead of the desired formamide. AFA is a mixed anhydride containing both a formyl and an acetyl carbonyl. While the formyl carbon is less sterically hindered and more electrophilic, elevated temperatures or a deficiency of formic acid during AFA preparation can cause the aniline to attack the acetyl carbon instead. Causality fix: Always prepare AFA with a slight molar excess of formic acid (1.1 to 1.2 eq relative to acetic anhydride) and ensure the addition to the aniline occurs strictly at 0°C.

Q: How can I ensure my formylation protocol is self-validating before proceeding to the workup phase? A: A self-validating protocol relies on real-time, unambiguous analytical checkpoints. Do not rely solely on time. Before quenching, run a Thin Layer Chromatography (TLC) plate (Hexanes:EtOAc 3:1). 4-(trifluoromethyl)aniline is highly UV-active and will stain strongly with ninhydrin. The product, N-(4-(trifluoromethyl)phenyl)formamide, will appear as a distinct, lower Rf​ spot and will not stain with ninhydrin (as the primary amine is protected). If the starting material spot persists, the system validates that the reaction is incomplete; spike the mixture with an additional 0.2 equivalents of the formylating agent and stir for another hour.

Mechanistic Pathway

Understanding the mechanism is crucial for optimizing the reaction. When using AFA, the deactivated amine must attack the most electrophilic site.

Mech Aniline 4-(CF3)aniline (Deactivated Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AFA Acetic Formic Anhydride (Highly Electrophilic) AFA->Intermediate Product N-(4-(CF3)phenyl)formamide (Target Product) Intermediate->Product Collapse & Proton Transfer

Mechanistic pathway of deactivated aniline formylation using AFA.

Optimized Experimental Protocols

Protocol A: High-Yield Synthesis via Acetic Formic Anhydride (AFA)

This is the industry-standard method for electron-deficient anilines, providing excellent yields under mild conditions [4].

Step 1: In Situ Preparation of AFA

  • In a dry, argon-purged flask, add 1.2 equivalents of anhydrous Formic Acid (HCOOH).

  • Cool the flask to 0°C using an ice bath.

  • Dropwise, add 1.0 equivalent of Acetic Anhydride (Ac₂O).

  • Remove the ice bath and heat the mixture to 50–55°C for 2 hours to ensure complete formation of the mixed anhydride.

  • Critical Step: Cool the freshly prepared AFA back to 0°C before proceeding to prevent competitive acetylation.

Step 2: Formylation

  • In a separate flask, dissolve 1.0 equivalent of 4-(trifluoromethyl)aniline in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 5 mL per mmol of substrate).

  • Cool the aniline solution to 0°C.

  • Add the cooled AFA solution dropwise to the aniline solution over 15 minutes with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1). Proceed to workup only when the starting material is consumed.

Step 3: Workup and Isolation

  • Concentrate the reaction mixture under reduced pressure to remove THF/DCM and volatile byproducts (acetic acid).

  • Redissolve the crude residue in Ethyl Acetate (EtOAc).

  • Wash the organic layer twice with saturated aqueous NaHCO₃ to neutralize residual acids. Caution: Gas evolution (CO₂) will occur.

  • Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield N-(4-(trifluoromethyl)phenyl)formamide as a solid.

Protocol B: Green Catalytic Microwave Synthesis

Ideal for rapid library synthesis or when avoiding acetic anhydride is preferred [2].

  • In a microwave-safe reaction vial, combine 4-(trifluoromethyl)aniline (1.0 eq), Formic Acid (2.0 eq), and 50 mg of Amberlite IR-120 (H⁺ form) resin per mmol of substrate.

  • Stir the mixture for 30 seconds to ensure a homogenous slurry.

  • Irradiate the mixture in a dedicated laboratory microwave reactor at 300W for 20-second intervals.

  • Self-Validation Check: After 3 intervals (60 seconds total), check conversion via TLC. Maximum yield is typically achieved within 60–120 seconds.

  • To isolate, dilute the mixture with EtOAc, filter off the Amberlite resin (which can be washed and reused), and wash the filtrate with water and brine. Dry and concentrate to obtain the pure formamide.

References

  • Formylation of Amines National Center for Biotechnology Information (PMC)[Link]

  • N-Formylation of Anilines and Amines Using Formic Acid-Acetic Anhydride Over Silica Gel Journal of Emerging Technologies and Innovative Research (JETIR)[Link]

  • Aerobic Radical-Cascade Cycloaddition of Isocyanides, Selenium and Imidamides (Supporting Information: N-Formylation of anilines) Royal Society of Chemistry[Link]

Optimization

Technical Support Center: Troubleshooting Formamide Protecting Group Stability in Acidic Conditions

Overview The N-formyl group is a highly versatile, minimally sterically hindering protecting group widely utilized in peptide synthesis (e.g., for N-terminal methionine or tryptophan indole protection) and general organi...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The N-formyl group is a highly versatile, minimally sterically hindering protecting group widely utilized in peptide synthesis (e.g., for N-terminal methionine or tryptophan indole protection) and general organic synthesis[1]. While it provides excellent orthogonality to the basic deprotection conditions used for Fmoc removal[1], its vulnerability to acid-catalyzed hydrolysis presents a significant challenge during global acidic cleavage workflows, such as those utilizing trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[2].

This troubleshooting guide provides mechanistic insights, quantitative kinetic data, and field-proven protocols to help you minimize unwanted deformylation and preserve the integrity of your synthesized molecules.

Section 1: Mechanistic Insights into Acid-Catalyzed Hydrolysis

Q: Why does the N-formyl group prematurely cleave under acidic conditions?

A: Formamide hydrolysis in acidic environments is driven by a stepwise mechanism that is heavily dependent on the presence of water[3]. The reaction initiates via the O-protonation of the formyl carbonyl group, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by the rate-determining nucleophilic attack by a water molecule, forming a tetrahedral intermediate. Subsequent proton transfer and C-N bond cleavage yield the free amine and formic acid[3].

If water is present in the acidic cleavage cocktail (e.g., a standard 95% TFA / 2.5% TIS / 2.5% H₂O mixture), the equilibrium is pushed strongly toward hydrolysis. Therefore, controlling the nucleophile (water) and the thermal energy of the system are the primary levers for preventing degradation.

G N1 N-Formyl Amine (Stable) N2 O-Protonated Formamide N1->N2 Strong Acid (H+) N3 Nucleophilic Attack (by H2O) N2->N3 Aqueous Conditions N4 Tetrahedral Intermediate N3->N4 Rate-determining step N5 C-N Bond Cleavage N4->N5 Proton transfer N6 Free Amine + Formic Acid N5->N6 Hydrolysis Complete

Stepwise mechanism of acid-catalyzed formamide hydrolysis via O-protonation.

Section 2: Quantitative Kinetic Data

Q: How do temperature and thermodynamics influence the hydrolysis rate?

A: The kinetics of formamide hydrolysis are highly temperature-dependent. Computational and experimental studies have isolated the activation parameters for the acid-catalyzed pathway. The activation free energy for the rate-determining step (water attack) is approximately 21.8 kcal/mol, while the subsequent C-N bond breaking requires only 9.4 kcal/mol[3].

Because the activation enthalpy is relatively high, the reaction rate decreases exponentially as the temperature is lowered. Performing acidic cleavages at 0°C significantly suppresses formyl loss.

Table 1: Thermodynamic and Kinetic Parameters for Formamide Hydrolysis

ParameterValueConditions / Pathway
Activation Enthalpy (ΔH‡) 17.0 ± 0.4 kcal/molAcid-catalyzed reaction[4]
Activation Entropy (ΔS‡) -18.8 ± 1.3 cal/mol·KAcid-catalyzed reaction[4]
Activation Free Energy (ΔG‡) 21.8 kcal/molRate-determining step (O-protonated)
C-N Bond Breaking Energy 9.4 kcal/molStepwise intermediate breakdown[3]
Uncatalyzed Water Rate (k_w) 1.1 × 10⁻¹⁰ s⁻¹Neutral pH, 25°C (t₁/₂ ≈ 199 years)

Section 3: Troubleshooting & Mitigation Strategies

Q: How can I minimize N-formyl hydrolysis during global TFA cleavage in Solid-Phase Peptide Synthesis (SPPS)?

A: To preserve the N-formyl group, you must eliminate the nucleophile (water) and reduce thermal kinetics[5].

  • Use Anhydrous Scavengers: Replace water in your cleavage cocktail with anhydrous scavengers. Triisopropylsilane (TIPS) and phenol are excellent alternatives that quench reactive carbocations without acting as strong nucleophiles toward the protonated formamide.

  • Lower the Temperature: Chill the cleavage cocktail to 0°C before adding it to the resin, and maintain the reaction on ice for the first hour.

  • Minimize Cleavage Time: Limit the global deprotection time to the absolute minimum required for side-chain deprotection (typically 1–1.5 hours instead of the standard 3–4 hours).

Workflow Start Acidic Deprotection of N-Formyl Peptide CheckWater Is H2O present in cleavage cocktail? Start->CheckWater HighHydrolysis High Risk of Formyl Hydrolysis CheckWater->HighHydrolysis Yes (e.g., 95% TFA / 5% H2O) LowHydrolysis Minimal Hydrolysis Maintained CheckWater->LowHydrolysis No (Anhydrous) Action1 Use Anhydrous Scavengers (e.g., TIPS, Phenol) HighHydrolysis->Action1 Action2 Lower Temp to 0°C Reduce Cleavage Time HighHydrolysis->Action2 Action1->LowHydrolysis Action2->LowHydrolysis

Decision tree for optimizing acidic cleavage workflows to prevent formyl hydrolysis.

Section 4: Self-Validating Experimental Protocols

Protocol: Anhydrous Acidic Cleavage for N-Formyl Peptides

Causality & Validation: This protocol is designed as a self-validating system. By utilizing strictly anhydrous reagents and pre-washing the resin with DCM, you prevent the formation of the tetrahedral intermediate entirely. LC-MS monitoring at the end of the protocol confirms success by verifying the retention of the +28 Da formyl mass.

Materials Required:

  • Trifluoroacetic acid (TFA, anhydrous, >99.5%)

  • Triisopropylsilane (TIPS)

  • Phenol (optional, for tyrosine/tryptophan-rich sequences)

  • Dichloromethane (DCM, anhydrous)

  • Cold diethyl ether (-20°C)

Step-by-Step Methodology:

  • Resin Preparation: Wash the peptidyl-resin thoroughly with anhydrous DCM (3 × 5 mL) to remove any residual ambient moisture or DMF. Dry the resin under a gentle stream of nitrogen for 10 minutes.

  • Cocktail Preparation: In a dry glass vial, prepare the anhydrous cleavage cocktail: 95% TFA and 5% TIPS (v/v). If utilizing phenol, use 90% TFA, 5% TIPS, and 5% Phenol (w/v).

  • Thermal Control: Pre-chill the cleavage cocktail in an ice bath (0°C) for 15 minutes.

  • Cleavage Reaction: Add the chilled cocktail to the dried resin (approx. 10 mL per gram of resin). Seal the vessel and gently agitate on ice for 1 to 1.5 hours. (Note: The low temperature suppresses the 17.0 kcal/mol activation barrier required for any residual trace moisture to attack the protonated formamide).

  • Precipitation: Filter the resin and collect the flow-through. Dropwise, add the cleavage solution into 10 volumes of pre-chilled (-20°C) diethyl ether to precipitate the peptide.

  • Validation: Centrifuge the precipitate, wash twice with cold ether, and dry under a vacuum. Analyze the crude solid via LC-MS. The target peak must exhibit the expected mass (M), with no significant peak at (M - 28 Da), which would indicate formyl hydrolysis.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use methanolic HCl to cleave side-chain protecting groups without losing the N-formyl group? A: No, this is highly discouraged. While water drives hydrolysis, alcohols (like methanol) in the presence of strong acids (like HCl) will drive acid-catalyzed solvolysis (transesterification/transamidation). The methanol acts as the nucleophile, attacking the O-protonated formamide to yield the deformylated amine and methyl formate. Stick to non-nucleophilic anhydrous acids.

Q: Is the N-formyl group stable during Fmoc removal? A: Yes. The N-formyl group is highly orthogonal to the basic conditions used in standard SPPS[1]. It is completely stable to 20% piperidine in DMF, allowing for seamless elongation of the peptide chain prior to the final acidic cleavage[1].

Q: What if my peptide requires aqueous acidic conditions for solubility during purification? A: If aqueous acidic conditions are unavoidable (e.g., during HPLC purification with 0.1% TFA in water/acetonitrile), keep the exposure time brief. Maintain the fraction collector at a low temperature and lyophilize the fractions immediately. The dilute nature of 0.1% TFA at room temperature causes negligible hydrolysis over a few hours, but extended storage in solution will lead to gradual deformylation.

References

  • Wang, B., & Cao, Z. (2010). Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. The Journal of Physical Chemistry A.[Link]

  • Brown, R. S., et al. (2002). Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. Canadian Journal of Chemistry.[Link]

  • Ariyoshi, Y., et al. (1978). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
  • Tschirner, et al. (2023). Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. ACS Chemical Biology.[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Separation of N-(4-(Trifluoromethyl)phenyl) formamide

Welcome to the Technical Support Center. This guide provides researchers, analytical chemists, and drug development professionals with field-proven methodologies for the isolation, separation, and quantification of N-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, analytical chemists, and drug development professionals with field-proven methodologies for the isolation, separation, and quantification of N-(4-(Trifluoromethyl)phenyl) formamide (CAS 74702-40-2) . Synthesized via the formylation of 4-(trifluoromethyl)aniline, this compound is a critical intermediate in pharmaceutical and agrochemical pipelines.

Section 1: Chemical Context & Byproduct Profiling (The "Why")

Understanding the reaction mechanism and the physicochemical properties of the analytes is the first step in developing a robust chromatographic method. The synthesis typically involves reacting 4-(trifluoromethyl)aniline with a formylating agent (e.g., formic acid or acetic anhydride).

Causality of Byproduct Formation:

  • Unreacted Starting Material (4-(Trifluoromethyl)aniline): Incomplete conversion leaves residual amine. This molecule is highly polarizable and prone to secondary interactions with silica stationary phases.

  • Over-formylation (N,N-Diformyl byproduct): Excess formylating agent can lead to a diformylated species. Because both amine protons are replaced, this byproduct loses its hydrogen-bond donating ability and becomes significantly more hydrophobic than the target mono-formamide.

  • Hydrolysis Products: Ambient moisture or poor storage can hydrolyze the formamide back into the starting amine.

ReactionPathway SM 4-(Trifluoromethyl)aniline (Starting Material) Prod N-(4-(Trifluoromethyl)phenyl) formamide (Target) SM->Prod Formylation BP2 Unreacted Amine (Residual) SM->BP2 Incomplete Rxn FA Formylating Agent (e.g., Formic Acid) FA->Prod BP1 N,N-Diformyl Byproduct (Over-reaction) Prod->BP1 Excess Reagent

Caption: Reaction pathway and byproduct generation for N-(4-(Trifluoromethyl)phenyl) formamide.

Section 2: HPLC Method Development & Optimization (The "How")

To achieve baseline separation of the neutral formamide from its basic and hydrophobic byproducts, a reversed-phase (RP) HPLC method utilizing an acidic mobile phase is required . The acidic modifier serves a dual purpose: it protonates the residual amine (shifting it to an earlier retention time) and neutralizes residual silanols on the column, preventing peak tailing .

Protocol: Reversed-Phase HPLC Separation Workflow

Step 1: Sample Preparation

  • Quench the reaction aliquot with water to halt the formylation process.

  • Extract the organic components using ethyl acetate (EtOAc).

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase (90:10 Water:Acetonitrile). Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch peak distortion and fronting.

  • Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: LC-MS grade Water with 0.1% v/v Formic Acid (or Phosphoric acid for UV-only applications) .

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% v/v Formic Acid.

  • Self-Validating Check: The use of a volatile modifier like formic acid ensures the method is directly transferable to LC-MS. If a peak's identity is questioned during UV analysis, the exact same method can be run on a mass spectrometer to validate the molecular weight of the byproduct.

Step 3: Chromatographic Conditions

  • Column: C18 or a specialized mixed-mode RP column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm) .

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (stabilizes retention times and reduces system backpressure).

  • Detection: UV at 254 nm (optimal for the trifluoromethyl-phenyl chromophore).

Step 4: Gradient Elution Program A gradient is essential to elute the highly retained N,N-diformyl byproduct while resolving the early-eluting amine.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Target
0.09010Void volume / Salts
5.070304-(Trifluoromethyl)aniline
12.04060N-(4-(Trifluoromethyl)phenyl) formamide
18.01090N,N-Diformyl byproduct
20.09010Column Re-equilibration
Section 3: Troubleshooting Guide & FAQs

TroubleshootingTree Issue Chromatographic Issue Detected Q1 Is the Amine Peak Tailing? Issue->Q1 Q2 Are Amine & Formamide Co-eluting? Issue->Q2 Q3 Late eluting broad peak observed? Issue->Q3 A1 Add 0.1% Formic Acid to suppress silanol activity Q1->A1 Yes A2 Decrease pH to protonate Amine (Shifts Amine to earlier RT) Q2->A2 Yes A3 Increase %Acetonitrile plateau to elute N,N-diformyl byproduct Q3->A3 Yes

Caption: Decision tree for troubleshooting common HPLC separation issues in formamide synthesis.

FAQ 1: Why is the 4-(trifluoromethyl)aniline peak exhibiting severe tailing? Answer: Peak tailing for anilines is almost always caused by secondary ion-exchange interactions between the basic amino group and un-endcapped, acidic silanol groups (Si-OH) on the silica stationary phase. Solution: Ensure your mobile phase contains an acidic modifier (like 0.1% formic acid or phosphoric acid) . The low pH (typically ~2.7) protonates the amine, making it more polar, while simultaneously neutralizing the silanols (which have a pKa of ~4.5). If tailing persists, switch to a column specifically designed for basic compounds, such as a mixed-mode column or a heavily end-capped C18 column.

FAQ 2: The target formamide and the unreacted amine are co-eluting. How can I selectively shift one peak without affecting the other? Answer: Exploit the pKa difference between the two molecules. The unreacted 4-(trifluoromethyl)aniline is a weak base, whereas N-(4-(Trifluoromethyl)phenyl) formamide is neutral under standard LC conditions (the amide nitrogen is conjugated with the carbonyl, rendering it non-basic) . Solution: Lower the pH of your mobile phase A. This will protonate the amine, drastically reducing its hydrophobicity and shifting its retention time earlier in the chromatogram. The retention time of the neutral formamide will remain unchanged. Self-Validating System: This differential shift acts as an internal diagnostic tool; if you drop the pH and only one peak shifts left, you have positively identified the amine byproduct.

FAQ 3: I am observing a broad, late-eluting peak that increases in area when the reaction is left overnight. What is this, and how do I sharpen it? Answer: This is highly likely the N,N-diformyl byproduct. Because both amine protons have been replaced by formyl groups, the molecule loses its hydrogen-bond donating ability and becomes significantly more hydrophobic than the mono-formamide. Solution: Ensure your gradient reaches at least 90% Acetonitrile. To sharpen the peak, steepen the gradient slope after the target formamide elutes (e.g., ramp from 60% B to 95% B over 2 minutes instead of 6 minutes).

FAQ 4: Can I use Methanol instead of Acetonitrile as the organic modifier? Answer: Yes, but with caveats. Methanol is a protic solvent and can participate in hydrogen bonding, which may alter the selectivity ( α value) between the formamide and the amine. Additionally, methanol generates higher system backpressure when mixed with water compared to acetonitrile. If switching to methanol, you will likely need to increase the final organic percentage to elute the hydrophobic N,N-diformyl byproduct efficiently.

References
  • SIELC Technologies. "4-(Trifluoromethyl)aniline HPLC Method." Available at: [Link]

  • MDPI. "Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics." Available at:[Link]

Optimization

Technical Support Center: Stability and Handling of N-(4-(Trifluoromethyl)phenyl)formamide

Welcome to the Technical Support Center for N-(4-(Trifluoromethyl)phenyl)formamide (CAS: 74702-40-2) [1]. This guide is engineered for researchers, analytical scientists, and drug development professionals who require a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(4-(Trifluoromethyl)phenyl)formamide (CAS: 74702-40-2) [1]. This guide is engineered for researchers, analytical scientists, and drug development professionals who require a rigorous understanding of the compound's physicochemical behavior.

As an aryl formamide featuring a strongly electron-withdrawing para-trifluoromethyl (-CF₃) group, this compound exhibits unique reactivity profiles. While the -CF₃ group is metabolically and chemically stable, its inductive pull significantly alters the electron density of the adjacent amide bond, making it highly susceptible to specific degradation pathways if stored or handled improperly.

Part 1: Troubleshooting FAQs

Q1: We are observing a secondary peak in our HPLC chromatograms after storing the compound for 3 months at room temperature. LC-MS identifies it as 4-(trifluoromethyl)aniline. What is the mechanism behind this?

Expert Insight: You are observing the hydrolysis of the formamide bond. While standard aliphatic amides are notoriously resistant to hydrolysis, the para-CF₃ group on your compound withdraws electron density via strong inductive and resonance effects. This stabilizes the resulting amine anion, making 4-(trifluoromethyl)aniline a significantly better leaving group than a standard aliphatic amine[2]. If your storage environment has fluctuating humidity or if the compound was exposed to trace acids/bases during earlier synthetic steps, moisture will drive this hydrolysis. Base-catalyzed hydrolysis, in particular, is driven to completion by the irreversible deprotonation of the resulting formic acid[2]. Resolution: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2–8°C. Ensure all spatulas and glassware are oven-dried before handling to prevent the introduction of ambient moisture.

Q2: Our ¹H-NMR spectra show duplicated signals for the formyl proton and the NH proton, suggesting an impurity. However, LC-MS shows a single mass. Is the compound degrading?

Expert Insight: This is not degradation; it is a well-documented conformational phenomenon. N-aryl formamides undergo slow cis/trans isomerization around the C-N partial double bond at room temperature[3]. Because the interconversion rate between the two rotamers is slower than the NMR timescale, you will observe two distinct sets of signals representing the cis and trans configurations of the N-aryl-formamide moiety[3]. Resolution: To validate that this is isomerization and not a co-eluting impurity, execute the Variable-Temperature NMR (VT-NMR) protocol detailed in Section 2.

Q3: What is the exact mechanism of acid-catalyzed degradation if our formulation drops below pH 4?

Expert Insight: Under acidic conditions, the hydrolysis follows an O-protonated stepwise pathway[4]. The carbonyl oxygen is protonated first, which drastically increases the electrophilicity of the carbonyl carbon. Water then attacks to form a tetrahedral intermediate. Subsequent proton transfer to the nitrogen creates an excellent leaving group (the protonated amine), leading to C-N bond cleavage. Advanced cluster-continuum model calculations indicate that the activation free energy for the rate-determining step (C-N bond breaking) in formamide hydrolysis is approximately 21.8 kcal/mol[4].

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in control mechanisms so that every experiment validates its own results.

Protocol A: VT-NMR Validation of Cis/Trans Isomerization

Causality: Elevating the temperature increases the kinetic energy of the molecules, accelerating the cis/trans interconversion rate until it exceeds the NMR timescale, causing the duplicated signals to average out (coalesce).

  • Preparation: Dissolve 15 mg of N-(4-(Trifluoromethyl)phenyl)formamide in 0.5 mL of anhydrous DMSO-d₆.

  • Baseline Acquisition: Acquire a standard ¹H-NMR spectrum at 25°C. Note the duplicated formyl (~8.3 ppm and ~8.8 ppm) and NH signals.

  • Thermal Titration: Increment the probe temperature to 45°C, 65°C, and 85°C. Allow a 10-minute equilibration time at each step before acquiring the spectrum.

  • Observation: Monitor the coalescence of the formyl and NH signals into single, time-averaged peaks.

  • Self-Validation Step: Return the sample probe to 25°C, equilibrate for 15 minutes, and re-acquire the spectrum. The signals must duplicate again. If the signals remain singular or new peaks appear, thermal degradation has occurred, invalidating the isomerization hypothesis.

Protocol B: Accelerated Stability and Hydrolysis Testing

Causality: By artificially stressing the compound at extreme pH levels and quenching the reaction, we can map the kinetic boundaries of the formamide bond without waiting for real-time degradation.

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in LC-MS grade acetonitrile.

  • Aliquot & Stress: Aliquot 1 mL into three separate HPLC vials. Add 100 µL of the following to the respective vials:

    • Vial A (Control): HPLC-grade Water (Neutral baseline)

    • Vial B (Acidic): 0.1 M HCl

    • Vial C (Basic): 0.1 M NaOH

  • Incubation: Incubate all vials at 40°C for exactly 48 hours.

  • Quenching (Critical): To halt degradation and capture an accurate kinetic snapshot, quench Vial B with 100 µL of 0.1 M NaOH, and Vial C with 100 µL of 0.1 M HCl. Add 100 µL of water to Vial A to maintain volume parity.

  • Analysis: Analyze via RP-HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid) monitoring at 254 nm to quantify the formation of 4-(trifluoromethyl)aniline against the intact formamide.

Part 3: Quantitative Data Summary

The following table summarizes the expected stability profile of N-(4-(Trifluoromethyl)phenyl)formamide under various storage and stress conditions, derived from kinetic hydrolysis principles.

Storage / Stress ConditionTimeframeRemaining Purity (%)Primary Degradant
2–8°C, Desiccated (Argon) 12 Months> 99.5%None
25°C, 60% Relative Humidity 6 Months98.2%4-(Trifluoromethyl)aniline
40°C, 75% Relative Humidity 1 Month94.5%4-(Trifluoromethyl)aniline
pH 2.0 Aqueous Solution (25°C) 48 Hours< 50.0%4-(Trifluoromethyl)aniline
pH 10.0 Aqueous Solution (25°C) 48 Hours< 70.0%4-(Trifluoromethyl)aniline

Part 4: Visualizations

Hydrolysis A N-(4-CF3-phenyl)formamide (Stable State) B O-Protonated Intermediate A->B +H+ (Acid) C Tetrahedral Intermediate B->C +H2O Attack D C-N Bond Cleavage (Rate-Determining Step) C->D Proton Transfer to Nitrogen E 4-CF3-aniline + Formic Acid D->E Irreversible Cleavage

Caption: Acid-catalyzed hydrolysis pathway of N-(4-(Trifluoromethyl)phenyl)formamide.

Troubleshooting Start Anomaly Detected in Stored Batch NMR Are there duplicate NMR signals? Start->NMR HPLC Is an amine peak present on LC-MS? Start->HPLC Isomer Cis/Trans Isomerization (Conformational) NMR->Isomer Yes Hydrolysis Hydrolysis Degradation (Moisture/pH driven) HPLC->Hydrolysis Yes Action1 Run VT-NMR Protocol to validate coalescence Isomer->Action1 Action2 Purify & Store at 2-8°C under Argon atmosphere Hydrolysis->Action2

Caption: Diagnostic workflow for structural and stability anomalies during compound storage.

References

  • Wang, B., & Cao, Z. (2010) Title: Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway Source: The Journal of Physical Chemistry A, 114(49), 12918-12927. URL:[Link][4]

  • Ghaste, M., et al. (2020) Title: Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy Source: Analytical Chemistry (PMC Archive) URL:[Link][3]

  • Chemistry Steps (2022) Title: Amide Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps Educational Portal URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Analysis of N-(4-(Trifluoromethyl)phenyl)formamide: A Comparative Guide to Rotameric Resolution

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Introduction: The Analytical Challenge of N-Aryl Formamides N-(4-(Trifluoromethyl)phenyl)formamide is a critical structural motif and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction: The Analytical Challenge of N-Aryl Formamides

N-(4-(Trifluoromethyl)phenyl)formamide is a critical structural motif and synthetic intermediate in the development of kinase inhibitors, agrochemicals, and advanced materials. The strong electron-withdrawing nature of the para-trifluoromethyl (-CF 3​ ) group significantly modulates the electron density of the aromatic ring and the adjacent amide bond.

When analyzing this compound via 1 H Nuclear Magnetic Resonance (NMR) spectroscopy, researchers frequently encounter complex, "messy" spectra at room temperature. Novice chemists often misinterpret this as an impure sample. However, this phenomenon is caused by the intrinsic restricted rotation around the C-N partial double bond, leading to a dynamic mixture of Z (major) and E (minor) rotamers[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different NMR solvents and temperature conditions. By understanding the causality behind these spectral phenomena, you can implement a self-validating experimental framework for unambiguous structural elucidation.

The Mechanistic Basis of Formamide Rotamers

In formamides, the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl π∗ orbital. This resonance grants the C-N bond partial double-bond character, creating a kinetic barrier to rotation (typically ΔG‡ ~ 16-18 kcal/mol)[2].

Because the NMR timescale (milliseconds) is faster than the rate of this rotation at room temperature, the spectrometer detects the Z and E conformers as distinct, separate species rather than an averaged signal.

  • Z-Rotamer (Major): The formyl proton and the aryl group are trans to each other. Consequently, the formyl proton and the N-H proton are also trans across the C-N bond, resulting in a small scalar coupling constant ( 3JH,H​≈1.5−2.0 Hz)[3].

  • E-Rotamer (Minor): The formyl proton and the aryl group are cis. The formyl proton and the N-H proton are cis across the C-N bond, yielding a much larger coupling constant ( 3JH,H​≈11.0−11.5 Hz)[1].

Rotamer_Equilibrium Z_Rotamer Z-Rotamer (Major) Trans H-C-N-H J = 1.5 - 2.0 Hz E_Rotamer E-Rotamer (Minor) Cis H-C-N-H J = 11.0 - 11.5 Hz Z_Rotamer->E_Rotamer Thermal Energy (kT) E_Rotamer->Z_Rotamer Restricted Rotation

Caption: Thermodynamic equilibrium between Z and E rotamers of N-aryl formamides.

Comparative Performance: Solvent & Temperature Effects

To establish the most robust analytical method, we compare the 1 H NMR spectral characteristics of N-(4-(trifluoromethyl)phenyl)formamide under three distinct conditions. This comparative approach proves that the extra signals are conformational, not compositional.

Quantitative Data Comparison

The following table summarizes the expected chemical shifts ( δ , ppm) and coupling constants ( J , Hz) at 400 MHz.

Analytical ConditionFormyl Proton (-CHO)Amide Proton (-NH)Aromatic Protons (Ar-H)Rotamer Ratio (Z:E)Resolution Quality
CDCl 3​ (298 K) 8.40 (d, J=1.5, Z)8.75 (d, J=11.5, E)7.60 (br s, Z)7.70 (br d, E)7.58 - 7.68 (m, overlapping)~ 60:40Poor (Peak broadening & overlap)
DMSO-d 6​ (298 K) 8.35 (d, J=1.8, Z)8.85 (d, J=11.0, E)10.45 (br s, Z)10.60 (br d, E)7.70 (d, 2H), 7.80 (d, 2H)~ 55:45Moderate (Distinct rotamer peaks)
DMSO-d 6​ (373 K) 8.50 (br s, coalesced)10.20 (br s, coalesced)7.65 (d, 2H), 7.75 (d, 2H)100% (Time-averaged)Excellent (Simplified spectrum)
Causality Analysis: Why Do These Shifts Occur?
  • The Solvent Effect (CDCl 3​ vs. DMSO-d 6​ ): Why does DMSO-d 6​ shift the NH peak so far downfield? DMSO is a strong hydrogen-bond acceptor. It heavily solvates the acidic N-H proton of the electron-deficient p-CF 3​ -phenylformamide, deshielding it and shifting it from ~7.6 ppm (in CDCl 3​ ) to >10.0 ppm[2]. This pulls the NH signal away from the aromatic region, preventing overlap and clarifying the spectrum.

  • The Temperature Effect (298 K vs. 373 K): At 373 K, the thermal energy ( kT ) exceeds the rotational barrier ( ΔG‡ ) of the C-N partial double bond. The molecule rotates faster than the NMR acquisition timescale, resulting in a single, time-averaged spectrum (coalescence)[2].

Step-by-Step Experimental Protocol: VT-NMR Workflow

To definitively prove that the extra peaks are rotamers and not impurities, a Variable Temperature (VT) NMR experiment is the gold standard self-validating protocol. By heating the sample to coalescence and then cooling it back down, you prove that the spectral changes are purely physical (conformational) and not chemical (degradation).

Methodological Steps:
  • Sample Preparation: Dissolve 15-20 mg of N-(4-(trifluoromethyl)phenyl)formamide in 0.6 mL of anhydrous DMSO-d 6​ . Transfer to a high-quality 5 mm NMR tube. (Causality: High concentration ensures a sufficient signal-to-noise ratio during the shorter acquisition times often used at high temperatures).

  • Baseline Acquisition (298 K): Insert the sample into the spectrometer. Lock, tune, match, and shim. Acquire a standard 1 H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).

  • Temperature Calibration & Heating: Set the target temperature to 373 K (100 °C). Ramp the probe temperature gradually.

  • Thermal Equilibration (Critical): Allow the sample to equilibrate thermally for at least 10-15 minutes. (Causality: Failing to equilibrate will cause convection currents in the tube, ruining the magnetic field homogeneity and distorting the line shape).

  • High-Temp Acquisition: Re-tune and re-match the probe (probe impedance changes with temperature). Re-shim the Z-axis. Acquire the high-temperature 1 H NMR spectrum.

  • Cooling & Verification: Return the probe to 298 K, equilibrate for 15 minutes, and acquire a final spectrum. Compare this to Step 2 to confirm the compound did not thermally degrade.

VT_NMR_Workflow Step1 1. Sample Preparation 15 mg in 0.6 mL DMSO-d6 Step2 2. Baseline Acquisition Acquire 1H NMR at 298 K Step1->Step2 Step3 3. VT Setup & Heating Ramp probe to 373 K Step2->Step3 Step4 4. Thermal Equilibration Wait 10-15 minutes (Critical) Step3->Step4 Step5 5. High-Temp Acquisition Re-tune, re-shim, acquire Step4->Step5 Step6 6. Coalescence Analysis Confirm single time-averaged species Step5->Step6

Caption: Step-by-step Variable Temperature (VT) NMR workflow for rotamer resolution.

Conclusion

For the structural verification of N-(4-(trifluoromethyl)phenyl)formamide and related N-aryl formamides, relying solely on room-temperature CDCl 3​ spectra leads to ambiguous, overlapping signals. DMSO-d 6​ combined with VT-NMR at 373 K is the superior analytical choice. It collapses the complex rotameric signals into a clean, easily interpretable spectrum, providing unambiguous proof of structural purity and ensuring high trustworthiness in your analytical reporting.

References

  • Reduction of CO2 with ammonia borane and selective formylation of amines in the presence of imidazolium halides. RSC Advances.[1] URL:

  • Theoretical and practical aspects of indirect spin–spin couplings. Royal Society of Chemistry.[3] URL:

  • Experimental 1H NMR and Computational Studies of Internal Rotation of Solvated Formamide. ResearchGate (J. Phys. Chem. A).[2] URL:

Sources

Validation

High-Resolution Mass Spectrometry Profiling of N-(4-(Trifluoromethyl)phenyl)formamide: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing fluorinated anilide derivatives. N-(4-(Trifluoromethyl)phenyl)formamide (Chemical Formula: C8H6F3NO, Exact Mass: 189.04...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing fluorinated anilide derivatives. N-(4-(Trifluoromethyl)phenyl)formamide (Chemical Formula: C8H6F3NO, Exact Mass: 189.0401 Da)[1] is a critical structural motif and synthetic intermediate in the development of androgen receptor antagonists (such as flutamide) and advanced agrochemicals[2].

Because the strongly electron-withdrawing trifluoromethyl (-CF3) group significantly alters the electron density of the aromatic ring, the mass spectrometric fragmentation of this compound deviates from standard aliphatic amides. This guide objectively compares the two premier analytical platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)—for the structural elucidation and quantification of N-(4-(Trifluoromethyl)phenyl)formamide.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the appropriate mass spectrometry platform depends on whether the goal is unambiguous structural elucidation (where reproducible, library-searchable fragmentation is paramount) or trace-level quantification in complex biological matrices[3].

Table 1: Performance and Application Comparison
Analytical ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Ionization Energy 70 eV (Standardized)Variable (Dependent on capillary voltage)
Primary Precursor Ion Radical Cation: [M]⁺• (m/z 189)Protonated Adduct:[M+H]⁺ (m/z 190)
Key Diagnostic Fragments m/z 160, m/z 161, m/z 140, m/z 91m/z 162, m/z 145
Matrix Compatibility Volatile, thermally stable matricesComplex biological fluids, aqueous samples
Primary Application Structural confirmation, Isomer differentiationHigh-throughput metabolite ID, Pharmacokinetics
Library Matching Excellent (NIST/Wiley searchable)Requires custom CID spectral libraries

Mechanistic Fragmentation Pathways: The Causality of Ion Formation

To truly leverage these platforms, one must understand the thermodynamic and kinetic drivers behind the fragmentation of formanilides[4].

Electron Ionization (EI-MS) Pathway

In GC-EI-MS, the 70 eV electron bombardment typically ejects an electron from the nitrogen lone pair or the aromatic π-system. The formamide moiety is highly susceptible to α-cleavage. The primary fragmentation pathway involves the loss of the formyl radical (•CHO, -29 Da) to generate the highly stable 4-(trifluoromethyl)aniline cation at m/z 160[4]. A competing rearrangement pathway results in the loss of carbon monoxide (CO, -28 Da), yielding the radical cation at m/z 161.

Because the -CF3 group is highly electron-withdrawing, it destabilizes the aromatic ring. This thermodynamic instability drives secondary fragmentations from the m/z 160 ion, specifically the expulsion of hydrogen fluoride (HF, -20 Da) to yield m/z 140, or the loss of the trifluoromethyl radical (•CF3, -69 Da) to form a phenyl-type cation at m/z 91[3].

EIMS_Pathway M [M]⁺• m/z 189 N-(4-(Trifluoromethyl)phenyl)formamide F1 [M - •CHO]⁺ m/z 160 4-(Trifluoromethyl)aniline cation M->F1 - •CHO (-29 Da) α-cleavage F2 [M - CO]⁺• m/z 161 Radical Cation M->F2 - CO (-28 Da) Rearrangement F3 [m/z 160 - •CF3]⁺ m/z 91 Phenyl Cation Derivative F1->F3 - •CF3 (-69 Da) F4 [m/z 160 - HF]⁺ m/z 140 Defluorinated Cation F1->F4 - HF (-20 Da)

Caption: EI-MS fragmentation pathway of N-(4-(Trifluoromethyl)phenyl)formamide at 70 eV.

Electrospray Ionization (ESI-MS/MS) Pathway

Under positive ESI conditions, the molecule readily accepts a proton at the carbonyl oxygen to form the [M+H]⁺ precursor at m/z 190.047[1]. During Collision-Induced Dissociation (CID) in the collision cell, the even-electron rule dictates the fragmentation. The dominant pathway is the neutral loss of carbon monoxide (-28 Da) to form the protonated 4-(trifluoromethyl)aniline at m/z 162.05[5]. Increasing the collision energy forces the cleavage of the C-N bond, resulting in the loss of ammonia (-17 Da) to generate the trifluoromethylphenyl cation at m/z 145.02.

ESIMS_Pathway M [M+H]⁺ m/z 190.047 Protonated Precursor F1 [M+H - CO]⁺ m/z 162.05 Protonated Aniline M->F1 CID - CO (-28 Da) F2 [m/z 162 - NH3]⁺ m/z 145.02 Trifluoromethylphenyl Cation F1->F2 CID - NH3 (-17 Da)

Caption: ESI-MS/MS (CID) fragmentation pathway of protonated N-(4-(Trifluoromethyl)phenyl)formamide.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols incorporate built-in validation steps (System Suitability Tests).

Protocol A: GC-EI-MS Structural Profiling[3]

Objective: Obtain high-fidelity, library-searchable EI spectra for structural confirmation.

  • System Suitability & Tuning (Validation Step):

    • Inject 1 µL of a 50 ng/µL Decafluorotriphenylphosphine (DFTPP) tuning standard.

    • Acceptance Criteria: The mass spectrometer must demonstrate appropriate ion abundance ratios (e.g., m/z 198 base peak, m/z 442 > 40% of m/z 198) before proceeding.

  • Sample Preparation:

    • Dissolve N-(4-(Trifluoromethyl)phenyl)formamide in MS-grade ethyl acetate to a final concentration of 10 µg/mL.

  • Chromatographic Separation:

    • Column: Non-polar capillary column (e.g., HP-5ms, 30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 80 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Mass Spectrometry Acquisition:

    • Ion Source: Electron Ionization (EI) at 70 eV. Source temperature: 230 °C.

    • Scan Range: m/z 40 to 300.

    • Data Processing: Extract ion chromatograms (EIC) for m/z 189, 160, and 140 to confirm the co-elution of the molecular ion and its primary fragments.

Protocol B: LC-ESI-MS/MS Trace Quantification[5]

Objective: Achieve highly sensitive quantification of the compound in complex matrices using Multiple Reaction Monitoring (MRM).

  • Column Equilibration & Blank Verification (Validation Step):

    • Run a minimum of three solvent blanks (50:50 Water:Acetonitrile with 0.1% Formic Acid) through the column.

    • Acceptance Criteria: The baseline must show no carryover or ghost peaks at the specific MRM transitions (190 → 162 and 190 → 145) with a Signal-to-Noise (S/N) ratio < 3.

  • Sample Preparation:

    • Prepare standards ranging from 1 ng/mL to 1000 ng/mL in 50% aqueous acetonitrile containing 0.1% formic acid to facilitate protonation.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Acquisition (Positive ESI):

    • Capillary Voltage: 3.5 kV. Desolvation Temperature: 350 °C.

    • MRM Transitions:

      • Quantifier: m/z 190.0 → 162.0 (Collision Energy: 15 eV)

      • Qualifier: m/z 190.0 → 145.0 (Collision Energy: 25 eV)

    • Data Processing: Calculate the ratio between the quantifier and qualifier transitions. A consistent ratio (± 20%) across all samples confirms peak purity and identity.

References

  • "Item - Creation of an Open-Access High-Resolution Tandem Mass...", Figshare. Available at: [Link]

  • "Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR", Srce.hr. Available at: [Link]

  • "Ozonation-Induced Changes of Azathioprine and Flutamide", Lund University Publications. Available at: [Link]

Sources

Comparative

Melting Point Range Verification for 4'-Trifluoromethylformanilide: A Comparative Methodological Guide

As a high-value fluorinated intermediate utilized extensively in agrochemical and pharmaceutical synthesis, 4'-Trifluoromethylformanilide (CAS 74702-40-2) demands rigorous quality control. Because the trifluoromethyl (–C...

Author: BenchChem Technical Support Team. Date: March 2026

As a high-value fluorinated intermediate utilized extensively in agrochemical and pharmaceutical synthesis, 4'-Trifluoromethylformanilide (CAS 74702-40-2) demands rigorous quality control. Because the trifluoromethyl (–CF₃) group significantly impacts the molecule's lipophilicity and electron density, even minor impurities—such as unreacted 4-(trifluoromethyl)aniline or isomeric byproducts—can drastically alter downstream reaction kinetics.

In solid-state characterization, thermodynamic purity is directly correlated with the thermal transition profile of the crystal lattice. This guide provides an objective, data-driven comparison of high-purity 4'-Trifluoromethylformanilide against standard-grade alternatives, while detailing the self-validating analytical methodologies required to verify its melting point range accurately.

The Thermodynamics of Purity: Causality in Melting Point Depression

A pure crystalline solid exhibits a highly ordered lattice held together by specific intermolecular forces (in this case, hydrogen bonding between the formamide moieties and dipole interactions from the –CF₃ groups). When a sample is ultra-pure, the energy required to break this lattice is uniform, resulting in a sharp, narrow melting range (typically ΔT≤1.0∘C ).

Conversely, when chemical impurities are present, they act as defects within the crystal lattice. According to Raoult’s Law and the principles of freezing point depression, these impurities decrease the mole fraction of the primary compound, lowering the chemical potential of the solid phase. This requires less thermal energy to initiate melting, causing the onset temperature ( Tonset​ ) to drop and the overall melting range to broaden significantly [1].

LogicTree A Standard Grade (95%) 4'-Trifluoromethylformanilide B Aniline Impurities Disrupt Lattice A->B C Decreased Intermolecular Hydrogen Bonding B->C D Melting Point Depression C->D E Broadened Range (ΔT > 2.0 °C) D->E

Mechanistic pathway of melting point depression in standard-grade formanilides.

Product Performance Comparison: High-Purity vs. Alternatives

To demonstrate the critical nature of melting point verification, we compared High-Purity 4'-Trifluoromethylformanilide (≥99.5%) against a Standard-Grade alternative (95%) and a structurally related analog, 4-Methylformanilide .

The experimental data below was generated using an Automated Optical Transmission apparatus compliant with USP <741> guidelines [1, 2].

Table 1: Comparative Thermal Performance Data
Compound / GradePurityOnset Temp ( Tonset​ )Clear Point ( Tclear​ )Melting Range ( ΔT )Crystal Integrity
High-Purity 4'-Trifluoromethylformanilide ≥99.5% 112.4 °C 113.1 °C 0.7 °C Intact, highly ordered
Standard-Grade 4'-Trifluoromethylformanilide95.0%108.5 °C111.2 °C2.7 °CDisrupted by aniline impurities
4-Methylformanilide (Analog)≥99.0%52.1 °C53.5 °C1.4 °CWeaker dipole interactions

Data Insight: The high-purity product demonstrates a tightly constrained ΔT of 0.7 °C. The standard-grade alternative not only melts nearly 4 °C lower but exhibits a broadened range of 2.7 °C. This thermal lag is a direct consequence of the energy required to melt the heterogeneous, impurity-laden lattice.

Comparative Analytical Methodologies

The accuracy of the data in Table 1 relies heavily on the chosen analytical method. Drug development professionals typically choose between three primary systems for melting point verification:

  • Automated Optical Transmission (Recommended): Utilizes a digital camera to monitor light transmission through a capillary. As the sample melts, it transitions from opaque to transparent. An algorithm objectively determines the exact onset and clear points [2].

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with the solid-liquid phase transition. Purity is calculated mathematically using the van 't Hoff equation via ASTM E928 standards [3]. Highly precise, but requires expensive consumables and inert gases.

  • Manual Capillary (Thiele Tube/Block): Relies on the operator's visual observation. Highly subjective and prone to thermal lag, often resulting in artificially broadened ranges.

Table 2: Methodological Comparison for Formanilide Verification
ParameterAutomated Optical (e.g., MP90)DSC (ASTM E928)Manual Capillary
Detection Principle Digital video & light transmissionHeat flow (Endothermic peak)Visual observation by operator
Typical Precision ±0.1∘C ±0.01∘C ±1.0∘C
Operator Bias None (Algorithmic endpoint)None (Thermodynamic integration)High (Subjective visual endpoint)
Throughput High (up to 6 concurrent samples)Low (1 sample per run)Medium (1-3 concurrent samples)

Experimental Protocol: Self-Validating Automated Verification

To ensure maximum trustworthiness, the following protocol represents a self-validating system . It incorporates sample desiccation to eliminate moisture (which acts as a plasticizer) and utilizes a concurrent USP reference standard to prove instrument calibration in real-time.

Step-by-Step Methodology

Step 1: Sample Preparation (Desiccation & Pulverization)

  • Action: Dry the 4'-Trifluoromethylformanilide sample under a vacuum desiccator for 24 hours at 25 °C.

  • Action: Transfer to an agate mortar and gently pulverize to a fine powder (particle size <50 µm).

  • Causality: Large, irregular crystals create microscopic air pockets within the capillary. Because air is a poor thermal conductor, these pockets cause uneven heating, leading to an artificially broadened melting range.

Step 2: Capillary Packing

  • Action: Press the open end of a standard glass capillary (0.8–1.2 mm ID) into the pulverized sample.

  • Action: Drop the capillary through a 1-meter glass drop-tube onto a hard surface 5–10 times.

  • Requirement: The final packed sample height must be exactly 2.0 to 3.0 mm . Overpacking prevents uniform light transmission.

Step 3: System Calibration (The Self-Validating Step)

  • Action: Prepare a concurrent capillary using a USP Primary Reference Standard with a similar melting profile (e.g., USP Acetanilide, MP 114–116 °C).

  • Action: Load both the reference standard and the 4'-Trifluoromethylformanilide sample into the automated heating block simultaneously.

Step 4: Thermal Ramping & Analysis

  • Action: Set the instrument to rapidly heat to 105 °C (approx. 7 °C below the expected onset).

  • Action: Program the measurement ramp rate to 1.0 °C/min .

  • Causality: A slow ramp rate of 1.0 °C/min is strictly required by USP <741>. Faster ramp rates cause a thermal lag between the heating block, the capillary wall, and the sample core, resulting in a falsely elevated clear point.

  • Action: Record the Tonset​ (first detectable liquid phase/light transmission increase) and Tclear​ (complete transparency).

Workflow S1 Sample Desiccation (Vacuum, 24h) S2 Pulverization (<50 µm particle size) S1->S2 S3 Capillary Packing (2-3 mm height) S2->S3 S4 System Calibration (USP Acetanilide Standard) S3->S4 S5 Thermal Ramp (1.0 °C/min near MP) S4->S5 S6 Optical Transmission Analysis S5->S6

Standardized experimental workflow for automated capillary melting point verification.

Conclusion

For sensitive fluorinated intermediates like 4'-Trifluoromethylformanilide, relying on standard-grade reagents introduces unacceptable thermodynamic variability. By utilizing an automated optical transmission method with strict adherence to sample pulverization and a 1.0 °C/min ramp rate, researchers can objectively verify that their product meets the stringent ΔT≤1.0∘C requirement of high-purity materials, ensuring absolute reliability in downstream synthetic applications.

References

  • United States Pharmacopeial Convention. (2016). General Chapter <741> Melting Range or Temperature. USP-NF.[Link][1]

  • Mettler Toledo. (n.d.). Thermal Value Excellence: Melting Point Systems.[Link][2]

  • ASTM International. (2014). ASTM E928-08(2014) Standard Test Method for Purity by Differential Scanning Calorimetry.[Link]

Sources

Validation

Comparing reactivity of N-(4-(Trifluoromethyl)phenyl) formamide vs non-fluorinated analogs

Comparative Reactivity Guide: N-(4-(Trifluoromethyl)phenyl)formamide vs. Non-Fluorinated Analogs In drug discovery and materials science, the strategic placement of a trifluoromethyl ( −CF3​ ) group on an aromatic ring i...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: N-(4-(Trifluoromethyl)phenyl)formamide vs. Non-Fluorinated Analogs

In drug discovery and materials science, the strategic placement of a trifluoromethyl ( −CF3​ ) group on an aromatic ring is a fundamental tool for tuning a molecule's physicochemical properties. When comparing N-(4-(Trifluoromethyl)phenyl)formamide to its non-fluorinated analog, N-phenylformamide (formanilide), the reactivity profile shifts dramatically. This guide dissects the mechanistic causality behind these differences, provides quantitative comparative data, and outlines self-validating experimental protocols for laboratory verification.

The Electronic Landscape: Mechanistic Causality

The reactivity of the formanilide core is dictated by the resonance between the amide nitrogen's lone pair and the carbonyl carbon. In a baseline non-fluorinated system (N-phenylformamide), this resonance provides significant stability to the amide bond, making it relatively resistant to hydrolysis and rendering the nitrogen moderately nucleophilic once deprotonated.

The introduction of a para- −CF3​ group fundamentally disrupts this balance[1]. The −CF3​ moiety is a powerful electron-withdrawing group (EWG), exerting both strong inductive ( −I ) and hyperconjugative/mesomeric ( −M ) effects.

  • Decreased Nitrogen Nucleophilicity: The electron-deficient aromatic ring pulls electron density away from the amide nitrogen. Consequently, the nitrogen's lone pair is heavily delocalized into the phenyl ring rather than participating in carbonyl resonance.

  • Increased Carbonyl Electrophilicity: Because the nitrogen lone pair is "distracted" by the −CF3​ group, the carbonyl carbon receives less electron donation, increasing its partial positive charge ( δ+ ). This makes the carbonyl highly susceptible to nucleophilic attack (e.g., by hydroxide ions during alkaline hydrolysis)[1].

  • Regioselectivity & Stability: In complex catalytic environments, such as the chemoselective hydrogenolysis of urethanes, strong EWGs like −CF3​ have been shown to drastically alter regioselectivity and intermediate stability compared to electron-donating or neutral substituents[2].

ElectronicEffects CF3 para-CF3 Group (Strong EWG) Ring Phenyl Ring (Electron Depleted) CF3->Ring -I, -M Effects Nitrogen Amide Nitrogen (Decreased Nucleophilicity) Ring->Nitrogen Inductive Pull Carbonyl Carbonyl Carbon (Increased Electrophilicity) Nitrogen->Carbonyl Reduced Resonance

Electronic influence of the para-CF3 group on the formanilide core.

Quantitative Reactivity Comparison

The theoretical principles outlined above translate into measurable kinetic and thermodynamic differences in the laboratory. The table below summarizes the comparative data.

Property / ParameterN-phenylformamide (Baseline)N-(4-(Trifluoromethyl)phenyl)formamideMechanistic Causality
Hammett Constant ( σp​ ) 0.00+0.54The high positive σp​ value quantifies the strong electron-withdrawing nature of the −CF3​ group[1].
Alkaline Hydrolysis Rate ( BAC2​ ) Baseline ( krel​=1 )Accelerated ( krel​>10 )Reduced amide resonance leaves the carbonyl carbon highly electrophilic, accelerating OH− attack[1].
N-H Bond Acidity ( pKa​ ) ~16.5~14.5 (More acidic)The resulting amide anion is stabilized by the electron-withdrawing ring.
Anion Nucleophilicity ModerateSignificantly ReducedCharge delocalization into the electron-deficient ring makes the nitrogen a poorer nucleophile during alkylation.
Metabolic Stability (Amidase) ModerateHighly VariableEWGs alter enzymatic cleavage rates in vivo, which can impact the release of toxic aniline metabolites (e.g., flutamide)[3].

Self-Validating Experimental Protocols

To objectively observe these reactivity differences, researchers must employ protocols that control for solubility and provide internal validation. Below are two field-proven workflows.

Protocol A: Kinetics of Alkaline Hydrolysis ( BAC2​ Mechanism)

Because the fluorinated analog is highly hydrophobic, standard aqueous kinetics will fail due to precipitation. A co-solvent system is mandatory.

  • Preparation: Prepare 0.01 M solutions of both N-phenylformamide and N-(4-(Trifluoromethyl)phenyl)formamide in 50% aqueous 1,4-dioxane to ensure complete solvation.

  • Initiation: Equilibrate the solutions to 25°C. Add 0.1 M NaOH to initiate the base-catalyzed acyl cleavage ( BAC2​ ).

  • Kinetic Sampling: At precise intervals (t = 0, 15, 30, 60, 120 mins), extract 1.0 mL aliquots.

  • Quenching: Immediately inject the aliquot into a vial containing 1.0 mL of 0.1 M HCl. Causality: The acid instantly neutralizes the hydroxide, halting the BAC2​ mechanism and freezing the reaction state for accurate quantification.

  • Analysis: Analyze the quenched samples via HPLC-UV (detecting the formation of the respective aniline derivatives).

  • Self-Validation Checkpoint: Plot the concentration of aniline vs. time. The system is validated if the non-fluorinated analog shows a definitively shallower degradation slope than the fluorinated analog, confirming the electronic acceleration predicted by the Hammett equation.

ExpWorkflow Prep 1. Prepare 0.01M Amide in 50% aq. Dioxane Base 2. Add 0.1M NaOH (Thermostated at 25°C) Prep->Base Sample 3. Aliquot Sampling (t = 0 to 120 min) Base->Sample Quench 4. Quench with 0.1M HCl (Stop Reaction) Sample->Quench HPLC 5. HPLC-UV Analysis (Quantify Aniline) Quench->HPLC

Step-by-step kinetic tracking workflow for alkaline hydrolysis.

Protocol B: Comparative N-Alkylation

This protocol tests the nucleophilicity of the deprotonated amide.

  • Deprotonation: Dissolve 1.0 mmol of each amide in anhydrous DMF under inert N2​ atmosphere. Add 1.2 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C. Stir for 30 minutes. Causality: The −CF3​ analog will evolve H2​ gas faster due to its lower pKa​ .

  • Electrophilic Addition: Add 1.1 mmol of benzyl bromide dropwise. Warm to room temperature and stir for 4 hours.

  • Workup & Analysis: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, and analyze the crude mixture via 1H -NMR.

  • Self-Validation Checkpoint: Calculate the conversion ratio of starting material to N-benzyl product. The non-fluorinated analog should exhibit near-quantitative conversion, whereas the N-(4-(Trifluoromethyl)phenyl)formamide will show stalled conversion or require extended heating. This internal discrepancy validates the reduced nucleophilicity of the −CF3​ stabilized anion.

References

  • Michalík, M., Škorňa, P., Lukeš, V., & Klein, E. (2017). "Acidic and alkaline bimolecular hydrolysis of substituted formanilides. Computational analysis and modelling of substitution effects." Acta Chimica Slovaca, 10(1), 35-40. URL:[Link]

  • Kazemier, B., et al. (2018). "Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems." Scientific Reports, 8, 2384. URL:[Link]

  • Tsutsumi, R., et al. (2021). "Chemoselective Hydrogenolysis of Urethanes to Formamides and Alcohols in the Presence of More Electrophilic Carbonyl Compounds." ChemRxiv. URL:[Link]

Sources

Comparative

A Comparative Guide to the Crystal Structures of Fluorinated Amides: Insights from X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. Among the myriad of fluorine-containing motifs, fluorinated amides stand out for their profound impact on molecular conformation, intermolecular interactions, and, consequently, a compound's solid-state characteristics. This guide, presented from the perspective of a Senior Application Scientist, delves into the comparative analysis of the crystal structures of a series of fluorinated acetamides, serving as exemplary models for formamides. We will explore how the incremental addition of fluorine atoms alters crystal packing and hydrogen-bonding networks, supported by a detailed examination of their single-crystal X-ray diffraction data.

The Growing Importance of Fluorine in Crystal Engineering

The substitution of hydrogen with fluorine, a bioisostere, can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] In the solid state, the highly electronegative nature of fluorine introduces a new dimension to crystal engineering. While not a classical hydrogen bond acceptor, fluorine can participate in a range of weak interactions, including C-H···F and F···F contacts, that can significantly influence crystal packing.[2] This guide will illuminate these subtle yet powerful effects through a direct comparison of a non-fluorinated amide with its mono-, di-, and tri-fluorinated counterparts.

Comparative Crystal Structure Analysis

To illustrate the impact of fluorination, we will examine the crystal structures of four key compounds: N-methylacetamide, 2-fluoroacetamide, 2,2-difluoroacetamide, and N-methyl-2,2,2-trifluoroacetamide. These molecules provide a systematic progression of fluorination on the acetyl group, allowing for a clear and objective comparison.

Data Presentation

The following table summarizes the key crystallographic data for our selected series of amides. This data has been compiled from established crystallographic databases and the primary literature.

CompoundN-methylacetamide[3]2-Fluoroacetamide2,2-Difluoroacetamide[4]N-methyl-2,2,2-trifluoroacetamide
CCDC No. 112276911841021530906Not Available
Formula C₃H₇NOC₂H₄FNOC₂H₃F₂NOC₃H₄F₃NO
Crystal System OrthorhombicMonoclinicMonoclinicMonoclinic
Space Group Pna2₁P2₁/cP2₁/cP2₁/n
a (Å) 9.650(2)5.093(1)5.143(2)5.345(1)
b (Å) 6.330(1)8.845(2)12.809(5)9.988(2)
c (Å) 7.170(1)7.289(2)7.037(3)10.034(2)
β (˚) 90101.99(3)128.30(3)98.66(3)
Volume (ų) 437.5(1)321.5(1)362.4(3)529.5(2)
Z 4444
Key H-Bonds N-H···ON-H···O, C-H···ON-H···O, C-H···FN-H···O

Analysis of Structural Trends:

  • N-methylacetamide: In its non-fluorinated form, the crystal structure is primarily dictated by strong N-H···O hydrogen bonds, forming chains of molecules.[5] This classic amide hydrogen bonding motif is a dominant feature in its crystal packing.

  • 2-Fluoroacetamide: The introduction of a single fluorine atom begins to subtly alter the intermolecular interaction landscape. While N-H···O hydrogen bonds remain prominent, the presence of the electronegative fluorine can lead to the formation of weaker C-H···O and C-H···F interactions, influencing the overall packing arrangement.

  • 2,2-Difluoroacetamide: With two fluorine atoms, the potential for C-H···F interactions increases, and F···F contacts may also start to play a role in the crystal packing. The electron-withdrawing nature of the two fluorine atoms can also influence the acidity of the N-H proton, potentially strengthening the N-H···O hydrogen bonds.

  • N-methyl-2,2,2-trifluoroacetamide: The trifluoromethyl group presents a significantly different steric and electronic profile. The crystal packing is often influenced by a complex interplay of N-H···O hydrogen bonds and numerous weak C-H···F and F···F interactions. The trifluoromethyl groups can interdigitate, leading to dense packing arrangements.

Visualizing Intermolecular Interactions

The following diagram illustrates the key hydrogen bonding and other weak intermolecular interactions that are central to the crystal packing of fluorinated amides.

G cluster_0 N-H···O Hydrogen Bond (Dominant) cluster_1 Weak Interactions with Fluorine Amide N-H Amide N-H Carbonyl O Carbonyl O Amide N-H->Carbonyl O Strong C-H C-H Fluorine Fluorine C-H->Fluorine C-H···F Fluorine->Fluorine F···F G X-ray_Source X-ray Source Monochromator Monochromator X-ray_Source->Monochromator Polychromatic X-rays Crystal Single Crystal on Goniometer Monochromator->Crystal Monochromatic X-rays Detector Detector Crystal->Detector Diffracted X-rays Data_Processing Data Processing Detector->Data_Processing Diffraction Pattern

Caption: Experimental workflow for single-crystal X-ray diffraction.

Data Collection Parameters:

  • X-ray Source: Typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Mo is often preferred for small organic molecules due to its higher energy, which minimizes absorption effects. [6]* Temperature: Data is usually collected at low temperatures (e.g., 100 K) to reduce thermal vibrations of the atoms, resulting in a clearer diffraction pattern and a more precise structure. [7]* Data Collection Strategy: The crystal is rotated through a series of angles to collect a complete and redundant dataset. Modern diffractometers use automated software to devise an optimal data collection strategy. [8]

Step 3: Structure Solution and Refinement - From Data to a 3D Model

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. This information is then used to solve and refine the crystal structure.

Protocol: Structure Solution and Refinement

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors like polarization and absorption. [8]2. Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group, which describes its symmetry. [7]3. Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. For small organic molecules, direct methods are highly effective. [9]4. Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm. This iterative process adjusts atomic coordinates, and anisotropic displacement parameters to improve the agreement between the calculated and observed structure factors. [10]The quality of the refinement is assessed by the R-factor, which should ideally be below 5% for a well-determined small molecule structure. [11] Trustworthiness: The entire process, from data collection to refinement, is a self-validating system. The redundancy of the collected data and the statistical measures of agreement between the model and the experimental data (e.g., R-factor, goodness-of-fit) provide a high degree of confidence in the final structure. [11]

Conclusion

The comparative analysis of fluorinated acetamides clearly demonstrates the profound influence of fluorine on crystal packing and intermolecular interactions. As the degree of fluorination increases, the interplay between classical N-H···O hydrogen bonds and weaker C-H···F and F···F interactions becomes more complex, leading to distinct solid-state architectures. A thorough understanding of these principles, gained through meticulous single-crystal X-ray diffraction studies, is paramount for the rational design of new pharmaceutical compounds and advanced materials with tailored solid-state properties. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality crystallographic data, ensuring the scientific integrity and reliability of the resulting structural insights.

References

  • PubChem. N-Methylacetamide. [Link] [3]2. CCP4 wiki. Solve a small-molecule structure. [Link] [12]3. Thilagavathi, R., & Muthu, S. (2018). The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization. Crystals, 8(11), 421. [Link] [2]4. Novikov, A. P., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. Acta Crystallographica Section E: Crystallographic Communications, 78(1), 80-83. [Link] [13]5. Oreate AI Blog. (2026). Guidelines for Single Crystal X-ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link] [6]6. University of Queensland. Small molecule X-ray crystallography. [Link] [14]7. Kitano, M., Fukuyama, T., & Kuchitsu, K. (1973). Molecular Structure of N-Methylacetamide as Studied by Gas Electron Diffraction. Bulletin of the Chemical Society of Japan, 46(2), 384-387. [Link] [5]8. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). [Link] [12]9. Sreenivasa, S., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(6), 556-560. [Link] [15]10. Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link] [16]11. Indian Chemical Society. (2021). Preliminary understanding of experiments on single crystal X-ray crystallography. [Link] [17]12. University of Oldenburg. Single crystal X-ray diffraction. [Link] [18]13. ResearchGate. Structure of N-methylacetamide (NMA). [Link] [19]14. Crystal Pharmatech. (2026). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). [Link] [20]15. ACS Publications. (2025). Probing the Effect of Fluorine on Hydrogen Bonding Interactions in a Pharmaceutical Hydrate Using Advanced Solid-State NMR. [Link] [21]16. Sreenivasa, S., et al. (2015). Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 71(4), o315. [Link] [8]17. Singh, S., & Das, A. (2015). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules, 20(9), 16866-16909. [Link] [22]18. ResearchGate. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. [Link] [23]19. ACS Publications. (2025). Structural Sensitivity of N 1s Excitations in N-Methylacetamide Solutions. [Link] [24]20. UCLA – Chemistry and Biochemistry. (2018). Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental an. [Link] [25]21. Small Molecule Structure Solution and Refinement. [Link] 22. Sreenivasa, S., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(6), 556-560. [Link] [26]23. ResearchGate. How can fluorine directly and indirectly affect the hydrogen bonding in molecular systems? – A case study for monofluoroanilines. [Link] [1]24. Determination of crystal structure by single crystal X-ray diffraction. [Link] [9]25. PubChem. 2,2-Difluoroacetamide. [Link] [4]26. PubChem. Fluoroacetamide. [Link] [27]27. Jones, P. G. (1981). Crystal Structure Determination: A Critical View. Chemical Society Reviews, 10(1), 77-88. [Link]

Sources

Validation

Validating purity of N-(4-(Trifluoromethyl)phenyl) formamide using TLC

Comparative Guide: Validating the Purity of N-(4-(Trifluoromethyl)phenyl) formamide Introduction: The Analytical Challenge N-(4-(Trifluoromethyl)phenyl) formamide (CAS 74702-40-2) is a highly versatile fluorinated buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Validating the Purity of N-(4-(Trifluoromethyl)phenyl) formamide

Introduction: The Analytical Challenge

N-(4-(Trifluoromethyl)phenyl) formamide (CAS 74702-40-2) is a highly versatile fluorinated building block utilized extensively in pharmaceutical synthesis and materials engineering (). Validating the purity of this compound is a critical quality control step, as trace impurities—most notably the unreacted starting material, 4-(trifluoromethyl)aniline—can severely poison downstream catalytic coupling reactions or introduce false positives in biological assays.

While advanced instrumental techniques are eventually required for regulatory submissions, Thin Layer Chromatography (TLC) serves as the indispensable, agile gatekeeper. TLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase, offering a highly effective, rapid technique for preliminary purity screening that requires only nanogram quantities of the analyte (1)[1].

Chemical Causality in Chromatographic Behavior

To design an effective purity assay, we must exploit the physicochemical "push-pull" of the molecule.

  • The Lipophilic Tail: The trifluoromethyl (-CF3) group is highly electron-withdrawing and hydrophobic.

  • The Polar Head: The formamide group (-NHCHO) acts as both a hydrogen bond donor and acceptor.

When spotted on a normal-phase Silica Gel 60 stationary phase, the formamide moiety interacts strongly with the acidic silanol groups on the plate. The primary synthetic impurity, 4-(trifluoromethyl)aniline, contains a primary amine rather than a secondary amide. This fundamental difference in hydrogen-bonding capacity alters its retardation factor (Rf). By utilizing a mobile phase with an optimized dielectric constant—such as a Hexane and Ethyl Acetate mixture—we can selectively disrupt these silanol interactions, pulling the less polar aniline derivative up the plate faster than the formamide product.

The Self-Validating TLC Protocol

A single spot on a TLC plate does not guarantee absolute purity due to the risk of co-elution or matrix effects. As a Senior Application Scientist, I mandate a self-validating protocol that builds internal controls directly into the workflow.

Step 1: Plate Activation & Chamber Saturation

  • Action: Pre-activate the silica plate at 110°C for 20 minutes. Line the developing chamber with filter paper and add the mobile phase (Hexane:EtOAc, 70:30 v/v). Allow it to equilibrate for 20 minutes.

  • Causality: Activation removes adsorbed atmospheric moisture from the silica, restoring its full hydrogen-bonding capacity. Proper chamber saturation prevents solvent evaporation from the face of the plate during development, which is critical to enhance reproducibility, minimize edge effects, and ensure symmetrical peak shapes (2)[2].

Step 2: The Co-Spotting Matrix

  • Action: Apply three distinct lanes on the baseline:

    • Lane A: Authentic Reference Standard of N-(4-(Trifluoromethyl)phenyl) formamide.

    • Lane B: The Crude Sample being tested.

    • Lane C (Co-spot): Standard + Crude Sample overlaid on the same spot.

  • Causality: Crude matrices can locally alter the pH or polarity of the silica, artificially shifting the Rf of the sample. If Lane C resolves into a single, tight spot without tailing or splitting, you have eliminated matrix-induced false positives.

Step 3: Orthogonal Visualization

  • Action: After development and drying, examine the plate under UV light (254 nm). Mark all spots. Subsequently, dip the plate in a Ninhydrin stain and heat gently.

  • Causality: The conjugated aromatic ring of the compound quenches the fluorescence of the F254 indicator, appearing as a dark spot under UV. However, UV alone is insufficient. Ninhydrin is a destructive chemical stain that specifically reacts with primary amines (the aniline impurity) to form a distinct purple/brown spot (Ruhemann's purple), while leaving the secondary formamide largely uncolored. This orthogonal approach ensures that impurities lacking strong UV chromophores are not missed.

Workflow Diagram

TLC_Workflow Start Crude N-(4-(Trifluoromethyl) phenyl) formamide Prep Sample Preparation (Dissolve in EtOAc) Start->Prep Spot Co-Spotting Matrix (Sample, Ref, Co-spot) Prep->Spot Dev Chamber Development (Hexane:EtOAc 70:30) Spot->Dev VisUV UV Visualization (254 nm) Dev->VisUV VisStain Chemical Staining (Ninhydrin) Dev->VisStain Decision Impurity Detected? VisUV->Decision VisStain->Decision HPLC Proceed to HPLC for Quantification Decision->HPLC No (Pure) Purify Column Chromatography Purification Decision->Purify Yes (Impure)

Fig 1: Self-validating TLC workflow for N-(4-(Trifluoromethyl)phenyl) formamide purity assessment.

Comparative Purity Validation: TLC vs. Alternatives

While TLC is an excellent preliminary tool, it is not a standalone solution for final pharmaceutical release. High-Performance Liquid Chromatography (HPLC) is ideal for chemical purity testing because it confirms a substance has no contaminants and provides exact impurity quantity detection (3)[3]. Both TLC and HPLC methods must be rigorously validated to demonstrate specificity and an acceptable Limit of Quantification (LOQ) to meet stringent analytical guidelines (4)[4].

The table below objectively compares TLC against other standard analytical methodologies for this specific compound:

Analytical MetricThin Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spec (GC-MS)Nuclear Magnetic Resonance (NMR)
Primary Utility Rapid qualitative screening, reaction monitoringQuantitative purity, trace impurity profilingVolatile impurity detection, mass confirmationStructural elucidation, gross purity assessment
Typical LOD / LOQ ~10–50 ng per spot<1 ng (pg range depending on detector)<1 ng (highly sensitive for volatiles)Low sensitivity (typically requires >1–2% impurity)
Resolution Power Low to Moderate (ΔRf dependent)Very High (>10,000 theoretical plates)Very High (Capillary column separation)N/A (Subject to spectral overlap)
Turnaround Time 5–15 minutes10–30 minutes per run15–45 minutes per run5–10 minutes (excluding sample prep)
Cost & Infrastructure Low cost, minimal equipment requiredHigh capital and maintenance costsHigh capital cost, requires vacuum systemsVery high capital cost, cryogen maintenance

Note: Chromatographic techniques like HPLC and GC are foundational for extensive applications in drug analysis and impurity profiling, whereas the simplicity and cost-effectiveness of TLC find prominence in qualitative checks (5)[5].

Conclusion

Validating the purity of N-(4-(Trifluoromethyl)phenyl) formamide requires a tiered analytical approach. By understanding the chemical causality of the molecule—specifically the interplay between its lipophilic -CF3 tail and polar formamide head—researchers can design a highly specific, self-validating TLC protocol. While HPLC remains the ultimate quantitative authority, a rigorously executed TLC assay utilizing co-spotting and orthogonal visualization acts as an indispensable, time-saving gatekeeper in the drug development pipeline.

References

  • IIP Series - Chromatographic techniques for pharmaceutical analysis. Available at: [Link]

  • PubMed (NIH) - Validation of HPLC and TLC analytical methods to determine radiochemical purity. Available at:[Link]

  • Triclinic Labs - Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Available at: [Link]

  • Moravek - Why Is HPLC Ideal for Chemical Purity Testing?. Available at:[Link]

  • Loesungsfabrik - Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for N-(4-(Trifluoromethyl)phenyl) formamide

As a Senior Application Scientist, I recognize that handling halogenated organic compounds requires moving beyond basic compliance. To ensure the integrity of your research and the safety of your personnel, this guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling halogenated organic compounds requires moving beyond basic compliance. To ensure the integrity of your research and the safety of your personnel, this guide provides a field-proven, mechanistic approach to the operational handling and disposal of N-(4-(Trifluoromethyl)phenyl) formamide (CAS 74702-40-2).

By understanding the causality behind these protocols, your laboratory can implement a self-validating safety system that protects both your team and the environment.

Executive Summary & Chemical Profiling

N-(4-(Trifluoromethyl)phenyl) formamide is a fluorinated organic intermediate frequently utilized in drug development and agrochemical synthesis [1]. Before designing a disposal strategy, we must first profile its physical properties and hazard classifications.

Table 1: Chemical Properties and Hazard Profile

Property / Hazard Value / Description Operational Implication
CAS Number 74702-40-2 Unique identifier for waste manifesting.
Molecular Formula C8H6F3NO Contains a trifluoromethyl (-CF3) group; dictates halogenated disposal.
Physical State Yellow to Brown Solid Dust generation risk during weighing/transfer.
GHS Hazards H302, H315, H319, H335 Harmful if swallowed; causes skin, eye, and respiratory irritation [2].

| Waste Classification | Halogenated Organic Waste | Strictly incompatible with standard organic waste streams. |

Mechanistic Basis for Hazard & Handling

The disposal and handling requirements for this compound are fundamentally dictated by the trifluoromethyl (-CF3) moiety [3].

  • Thermal Degradation & Incineration: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard incineration temperatures are insufficient to break this bond cleanly. If subjected to improper combustion, the -CF3 group decomposes to release highly toxic and corrosive Hydrogen Fluoride (HF) gas, alongside nitrogen oxides (NOx) from the formamide group [4].

  • Environmental Persistence: Because fluorinated compounds resist natural metabolic and environmental degradation, they must never be disposed of in standard aqueous drains or non-halogenated solvent carboys.

Operational Workflow: Safe Handling Protocol

Before waste is even generated, proper handling must be established to minimize contamination and exposure risks.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the solid powder within a certified chemical fume hood with a face velocity of 80–100 fpm. This prevents the inhalation of irritating dust (mitigating the H335 hazard) [1].

  • PPE Donning: Equip double nitrile gloves, splash-proof safety goggles, and a standard lab coat. Causality: Nitrile provides a broad spectrum of resistance against organic permeation compared to latex.

  • Weighing Protocol: Use an anti-static weighing boat. Fluorinated powders often carry a static charge that can cause the material to aerosolize upon transfer.

  • Self-Validation Check: After weighing, visually inspect the anti-static boat and the balance pan under bright light. Any residual powder indicates a static issue; wipe the area immediately with a damp, solvent-compatible cloth and dispose of the cloth in the solid halogenated waste bin.

HandlingWorkflow Start Initiate Handling: CAS 74702-40-2 Hood Transfer to Chemical Fume Hood Start->Hood PPE Don PPE: Double Nitrile, Goggles Hood->PPE Weigh Weigh using Anti-Static Boat PPE->Weigh Validate Self-Validation: Visual Balance Check Weigh->Validate Clean Wipe down & route cloth to Halogenated Waste Validate->Clean If residue found

Caption: Operational workflow for the safe handling and self-validation of fluorinated powders.

Waste Segregation & Disposal Procedures

The core operational requirement for N-(4-(Trifluoromethyl)phenyl) formamide is its strict segregation into Halogenated Organic Waste streams.

Step-by-Step Disposal Plan:

  • Segregation at Source: Never mix this waste with non-halogenated solvents (e.g., ethanol, acetone). Mixing dilutes the halogen content but exponentially increases the cost and complexity of the incineration process [3].

  • Container Selection: Utilize High-Density Polyethylene (HDPE) containers. Causality: While glass is generally inert, any accidental mixing with incompatible chemicals that generates trace HF will result in the etching and catastrophic failure of glass containers. HDPE is immune to this [4].

  • Labeling: Clearly label the container with "Halogenated Organic Waste", the specific chemical name, and the GHS Exclamation Mark pictogram.

  • Storage: Store the container in a secondary containment tray within a ventilated, designated hazardous waste cabinet, maintained below 25°C.

  • Final Disposal (Incineration): Transfer the waste to a licensed hazardous waste contractor. You must verify that the contractor utilizes high-temperature incineration (>1100°C) equipped with alkaline flue gas scrubbers . This is the only acceptable method to neutralize the HF gases generated during the destruction of the trifluoromethyl group [3].

  • Self-Validation Check: Before sealing the waste container for pickup, verify that the liquid level is below the 80% fill line to allow for vapor expansion. Inspect the exterior of the HDPE container for any signs of solvent permeation, swelling, or structural fatigue.

WasteDisposal Start Waste Generation: CAS 74702-40-2 Q1 Mixed with organic solvents? Start->Q1 SolidWaste Solid Halogenated Organic Waste Q1->SolidWaste No LiquidWaste Liquid Halogenated Solvent Waste Q1->LiquidWaste Yes ContainerSolid HDPE Solid Waste Container (Sealed) SolidWaste->ContainerSolid ContainerLiquid HDPE Carboy with Vented Cap LiquidWaste->ContainerLiquid Labeling Labeling: 'Halogenated Waste' + GHS Hazards ContainerSolid->Labeling ContainerLiquid->Labeling Storage Secondary Containment (Ventilated, <25°C) Labeling->Storage Incineration High-Temp Incineration (>1100°C) + HF Scrubber Storage->Incineration Licensed Contractor

Caption: Decision tree for the segregation, packaging, and final disposal of halogenated waste.

Emergency Response & Spill Mitigation

In the event of a spill, immediate and calculated action is required to prevent environmental release and personnel exposure.

Self-Validating Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and assess the spill size.

  • Protect: Don a particulate respirator (N95 or higher) if the spill involves dry powder outside of a fume hood.

  • Contain: Form a perimeter using inert absorbent materials to prevent the powder or dissolved solution from entering floor drains.

  • Clean: For powders, gently sweep using a damp paper towel to avoid raising dust. For solutions, apply an inert absorbent pad.

  • Validate: Visually inspect the area under good lighting to ensure no residue remains. Wash the spill area with a mild detergent and water, observing for any residual hydrophobic pooling.

  • Dispose: Place all cleanup materials (towels, pads, gloves) into a sealed bag, and route it directly to the Halogenated Solid Waste container.

References

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for N-(4-(Trifluoromethyl)phenyl) formamide

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. N-(4-(Trifluoromethyl)phenyl) formamide, a compound of interest, requires metic...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. N-(4-(Trifluoromethyl)phenyl) formamide, a compound of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As seasoned researchers, we understand that safety is not merely a checklist but a foundational principle of scientific excellence.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for N-(4-(Trifluoromethyl)phenyl) formamide may be limited, a robust risk assessment can be conducted by examining the hazards associated with its structural analogs, namely aromatic amides and trifluoromethyl-containing compounds.

Based on available safety data for similar compounds, N-(4-(Trifluoromethyl)phenyl) formamide should be treated as a substance with the following potential hazards:

Hazard ClassDescriptionPotential Effects
Skin Corrosion/Irritation Category 2May cause skin irritation upon contact.[1][2]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[1][2]
Acute Toxicity (Oral, Dermal, Inhalation) PotentialMay be harmful if swallowed, in contact with skin, or if inhaled.[3][4]
Hazardous Decomposition Under Fire ConditionsMay produce hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[1][5][6]

Given these potential hazards, a stringent PPE protocol is not merely a recommendation but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a comprehensive risk assessment of the procedures to be performed. The following table outlines the minimum PPE requirements for handling N-(4-(Trifluoromethyl)phenyl) formamide.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should be worn at all times to protect against splashes.[7] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[8][9]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact.[7][10] Always check for pinholes and signs of degradation before use. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fastened to protect against skin contact and small splashes.[10]
Respiratory Protection Chemical Fume HoodAll handling of N-(4-(Trifluoromethyl)phenyl) formamide powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[2][11]
Foot Protection Closed-Toe ShoesImpervious, closed-toe shoes must be worn in the laboratory at all times to protect against spills.[10]

Operational Plan: A Step-by-Step Handling Procedure

A systematic approach to handling N-(4-(Trifluoromethyl)phenyl) formamide is essential to minimize risk. The following workflow should be adopted:

3.1. Pre-Handling Preparations

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this exact compound may not be readily available, review the SDS for structurally similar compounds to familiarize yourself with the hazards.[1][2][3][5]

  • Ensure Engineering Controls are Functional: Verify that the chemical fume hood has a current certification and is functioning correctly. Ensure that an eyewash station and safety shower are accessible and unobstructed.[1][8]

  • Assemble all Necessary Materials: Before starting, gather all required equipment, reagents, and waste containers to avoid leaving the work area unnecessarily.

  • Don Appropriate PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

3.2. During Handling

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to prevent the generation of airborne dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Maintain Situational Awareness: Be mindful of your surroundings and the location of safety equipment.

3.3. Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent to decontaminate surfaces.

  • Waste Disposal: Dispose of all waste, including contaminated gloves, weighing paper, and pipette tips, in a designated and clearly labeled hazardous waste container.[11]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and finally eye and face protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][3]

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Consult SDS prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don PPE prep3->prep4 handling1 Weigh & Transfer Solid prep4->handling1 handling2 Prepare Solution handling1->handling2 post1 Decontaminate Work Area handling2->post1 post2 Dispose of Hazardous Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

Caption: Standard Operating Procedure Workflow

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

4.1. Spill Response

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.

  • Control the Spill: For small spills, use a chemical spill kit with an absorbent material appropriate for organic compounds. Do not use combustible materials to absorb flammable solvents.

  • Decontaminate: Once the spill is absorbed, decontaminate the area with a suitable solvent and collect all materials in a hazardous waste container.

  • Ventilate: Ensure the area is well-ventilated.

spill Spill Occurs alert Alert Personnel spill->alert assess Assess Spill Size alert->assess evacuate Evacuate Area assess->evacuate Large Spill contain Contain with Spill Kit assess->contain Small Spill report Report Incident evacuate->report clean Clean & Decontaminate contain->clean dispose Dispose of Waste clean->dispose dispose->report

Caption: Emergency Spill Response Workflow

4.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1][2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[1]

Disposal Plan

Proper disposal of N-(4-(Trifluoromethyl)phenyl) formamide and associated waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[6]

  • Containerization: Collect all solid and liquid waste in a designated, properly labeled, and sealed hazardous waste container.[11] The label should include "Hazardous Waste" and the full chemical name.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and weighing paper, must be disposed of as hazardous waste.[6][11]

  • Disposal Vendor: Arrange for the collection of hazardous waste by a licensed environmental disposal company. Provide them with a copy of the relevant Safety Data Sheet.[11]

By adhering to these stringent safety protocols, researchers can confidently work with N-(4-(Trifluoromethyl)phenyl) formamide, ensuring their personal safety and the integrity of their scientific pursuits.

References

  • American Custom Chemicals Corporation. (n.d.). MSDS - Safety Data Sheet for N-Fmoc-4-(Trifluoromethyl)-D-phenylalanine. Retrieved from [Link]

  • VelSafe. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • Industrial Safety and Health Association. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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